2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one
Description
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Properties
IUPAC Name |
2-acetyl-4-bromo-5-methyl-1,2-oxazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO3/c1-3-5(7)6(10)8(11-3)4(2)9/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANGLGOLSOHTXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(O1)C(=O)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Electrophilic Bromination of 5-Methylisoxazol-3(2H)-one
This guide details the precision electrophilic bromination of 5-methylisoxazol-3(2H)-one (also known as 3-hydroxy-5-methylisoxazole) to synthesize 4-bromo-5-methylisoxazol-3(2H)-one . This transformation is a critical step in the synthesis of bioactive isoxazole derivatives, including bioisosteres of carboxylic acids and scaffolds for fragment-based drug discovery.
Executive Summary & Strategic Context
The functionalization of the isoxazole core at the C4 position is pivotal for expanding chemical space around this privileged scaffold. While direct bromination using elemental bromine (
This guide prioritizes the N-Bromosuccinimide (NBS) protocol in N,N-Dimethylformamide (DMF) . This method offers superior atom economy, milder conditions, and easier workup compared to elemental bromine. The reaction exploits the inherent electron-rich nature of the isoxazole ring, driven by the 3-hydroxyl tautomer, to achieve exclusive C4 regioselectivity.
Mechanistic Insight: Tautomerism & Regioselectivity
To control the reaction, one must understand the substrate's electronic behavior. 5-methylisoxazol-3(2H)-one exists in a tautomeric equilibrium between the 3-oxo (lactam) and 3-hydroxy (lactim) forms.
-
The Reactive Species: In polar aprotic solvents like DMF, the equilibrium allows access to the 3-hydroxy tautomer . The hydroxyl group at C3 acts as a strong
-donor (+M effect), significantly increasing electron density at the C4 position. -
Regioselectivity: The C4 position is the only nucleophilic site capable of attacking the electrophilic bromine species. C5 is blocked by the methyl group, and N2 is part of the heteroaromatic system.
Diagram 1: Tautomerism & Reaction Mechanism
The following diagram illustrates the tautomeric shift and the electrophilic aromatic substitution (
Caption: Mechanistic pathway showing the activation of the isoxazole ring via tautomerization and subsequent C4 bromination.
Experimental Protocol
Safety Note: NBS is an irritant and can degrade exothermically. DMF is toxic and readily absorbed through the skin. Perform all operations in a fume hood.
Materials
-
Substrate: 5-Methylisoxazol-3(2H)-one (1.0 equiv)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 – 1.1 equiv)
-
Solvent: Anhydrous DMF (5 mL per gram of substrate)
-
Quench: Sodium thiosulfate (aq) or ice-water.
Step-by-Step Workflow
-
Preparation:
-
Charge a round-bottom flask with 5-methylisoxazol-3(2H)-one and a magnetic stir bar.
-
Add anhydrous DMF to dissolve the solid. The solution should be clear and colorless to pale yellow.
-
Cool the solution to 0°C using an ice/water bath. Causality: Cooling prevents runaway exotherms and minimizes poly-bromination side reactions.
-
-
Addition:
-
Dissolve NBS (1.05 equiv) in a minimal amount of DMF (or add solid NBS portion-wise over 15 minutes).
-
Add the NBS solution dropwise to the stirred substrate solution at 0°C.
-
Observation: The solution may darken slightly to orange/amber as the reaction progresses.
-
-
Reaction:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C) .
-
Stir for 2–4 hours .
-
Validation: Monitor by TLC (Eluent: 50% EtOAc/Hexanes) or LC-MS. The starting material peak (
) should disappear, replaced by a less polar product spot ( ).
-
-
Workup & Isolation:
-
Pour the reaction mixture into 10 volumes of ice-cold water .
-
Critical Step: Vigorously stir the aqueous mixture. The product, being less soluble in water than DMF, should precipitate as a white to off-white solid.
-
Filter the solid using a sintered glass funnel.
-
Wash the cake with cold water (
) to remove residual DMF and succinimide. -
Dry the solid under high vacuum at 40°C.
-
Diagram 2: Experimental Workflow
Caption: Operational workflow for the NBS-mediated bromination in DMF.
Data Analysis & Characterization
The following table summarizes the expected analytical data for the product, 4-bromo-5-methylisoxazol-3(2H)-one .
| Metric | Expected Value / Observation | Interpretation |
| Appearance | White to off-white crystalline solid | High purity; yellowing indicates residual |
| Yield | 85% – 95% | Efficient conversion; losses usually due to water solubility during wash. |
| 1H NMR | Disappearance of C4-H singlet ( | The proton at C4 is substituted by Bromine. |
| 13C NMR | Shift of C4 signal | Carbon attached to Br typically shifts upfield (shielding effect of heavy atom) relative to C-H. |
| MS (ESI) | [M+H]+ and [M+H+2]+ (1:1 ratio) | Characteristic bromine isotope pattern ( |
Troubleshooting & Optimization
-
Issue: Product does not precipitate.
-
Cause: Too much DMF used or product is slightly water-soluble.
-
Solution: Saturate the aqueous quench with NaCl (brine) and extract with Ethyl Acetate (EtOAc). Wash organic layer extensively with water to remove DMF.
-
-
Issue: Over-bromination.
-
Cause: Excess NBS or high temperature.
-
Solution: Strictly control stoichiometry (1.05 equiv) and keep the initial addition at 0°C.
-
-
Issue: Red/Brown color in product.
-
Cause: Free bromine (
) generation. -
Solution: Wash the organic layer or solid with 10% aqueous Sodium Thiosulfate (
) to reduce to bromide.
-
References
-
Regioselective Bromination of Isoxazoles
- Title: Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
- Source: N
-
URL:[Link]
-
NBS Reactivity & Protocols
- Title: N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Bromin
- Source: MDPI / Organic Syntheses (General Reference).
-
URL:[Link]
-
Isoxazole Tautomerism
- Title: Tautomerism and Reactivity of 3-Hydroxyisoxazoles.
- Source: Royal Society of Chemistry (RSC).
-
URL:[Link]
The Pharmacophore Frontier: A Technical Guide to Substituted Isoxazoles
Executive Summary
The isoxazole ring—a five-membered heterocycle containing adjacent oxygen and nitrogen atoms—represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Unlike its isomer oxazole, the isoxazole moiety (1,2-oxazole) possesses unique physicochemical properties, including a specific dipole moment and the ability to act as a bioisostere for carboxylic acids, esters, and amide linkers. This guide analyzes the structural causality behind the biological activity of substituted isoxazoles, focusing on their roles as anticancer agents, immunomodulators, and anti-inflammatory drugs.[1][3][4] It provides reproducible synthetic workflows and mechanistic insights designed for application scientists.
Structural Basis & Pharmacochemistry[1][2][3][5][6][7][8]
Bioisosterism and Physicochemical Profile
The isoxazole ring is planar and aromatic, but its electron distribution is distinctively uneven due to the electronegativity difference between oxygen and nitrogen.
-
H-Bonding Capacity: The nitrogen atom at position 2 serves as a hydrogen bond acceptor (HBA), critical for interaction with serine or threonine residues in enzyme active sites (e.g., COX-2).
-
Metabolic Stability vs. Lability: While generally stable, specific substitution patterns render the ring susceptible to metabolic opening. This "masked" reactivity is exploited in prodrug design (see Leflunomide).
-
Rigid Linker: In PROTACs (Proteolysis Targeting Chimeras) and bi-functional ligands, the isoxazole ring acts as a rigid spacer that orients pharmacophores at precise angles (approx. 130° between substituents at positions 3 and 5).
Structure-Activity Relationship (SAR) Matrix
| Position | Substituent Impact | Biological Consequence |
| C-3 | Aryl/Heteroaryl | Enhances lipophilicity and π-π stacking interactions with receptor pockets. Critical for Hsp90 inhibition. |
| C-4 | Halogens (F, Cl) | Blocks metabolic oxidation; increases half-life. Often found in antimicrobial derivatives. |
| C-5 | Bulky Lipophilic Groups | Determines selectivity (e.g., COX-2 vs. COX-1). The 5-methyl group is a common metabolic handle. |
| Ring | N-O Bond Cleavage | Prodrug activation mechanism. Requires an unsubstituted C-3 position for base-catalyzed opening. |
Therapeutic Classes & Mechanisms of Action[1][9][10]
Immunomodulation: The Leflunomide Paradigm
Leflunomide is the archetypal isoxazole prodrug. Its mechanism relies entirely on the chemical instability of the isoxazole ring under physiological conditions to generate the active metabolite, Teriflunomide (A77 1726).
Mechanism: The isoxazole ring undergoes base-catalyzed ring opening, often facilitated by Cytochrome P450 enzymes (CYP1A2/CYP2C9) in vivo. The resulting alpha-cyanoenol inhibits Dihydroorotate Dehydrogenase (DHODH), halting de novo pyrimidine synthesis in rapidly dividing T-cells.
Figure 1: The metabolic activation pathway of Leflunomide, illustrating the critical isoxazole ring-opening event required for pharmacological activity.[5][6]
Anticancer Activity: Hsp90 and Tubulin Targeting
Resorcinol-isoxazole derivatives (e.g., Ganetespib analogs) act as Hsp90 inhibitors. The isoxazole ring mimics the interaction of ATP's adenine ring within the N-terminal ATP-binding pocket of Hsp90.
-
Mechanism: Competitive binding prevents Hsp90 from chaperoning oncogenic client proteins (HER2, EGFR, Raf-1), leading to their proteasomal degradation.
-
Tubulin Inhibition: 3,4,5-trisubstituted isoxazoles (combretastatin A-4 analogs) bind to the colchicine site of tubulin, disrupting microtubule dynamics and causing mitotic arrest.
Synthetic Strategy: Regioselective [3+2] Cycloaddition
The gold standard for constructing the isoxazole core is the 1,3-Dipolar Cycloaddition of nitrile oxides with alkynes or alkenes.
The Challenge of Regioselectivity
Thermal cycloaddition often yields a mixture of 3,5- and 3,4-disubstituted isomers. To ensure scientific integrity and yield purity, Copper(I)-catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuANOC) is preferred for strictly 3,5-disubstituted products.
Figure 2: Regioselective synthesis of 3,5-disubstituted isoxazoles via Cu(I)-mediated 1,3-dipolar cycloaddition.
Experimental Protocols
Protocol A: One-Pot Synthesis of 3,5-Disubstituted Isoxazoles
Rationale: This protocol utilizes Chloramine-T for the in situ generation of nitrile oxides, avoiding the isolation of unstable intermediates and minimizing dimerization (furoxan formation).
Reagents:
-
Aldoxime derivative (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Chloramine-T trihydrate (1.2 equiv)
-
Copper(II) sulfate pentahydrate (0.1 equiv) / Sodium ascorbate (0.2 equiv) (for Cu(I) generation)
-
Solvent: Ethanol/Water (1:1)
Step-by-Step Methodology:
-
Preparation: Dissolve the aldoxime (1.0 mmol) and terminal alkyne (1.2 mmol) in 10 mL of EtOH/H₂O (1:1) in a round-bottom flask.
-
Catalyst Addition: Add CuSO₄·5H₂O (10 mol%) and Sodium Ascorbate (20 mol%) to generate the active Cu(I) species in situ.
-
Oxidant Addition: Slowly add Chloramine-T (1.2 mmol) portion-wise over 15 minutes at room temperature. Note: Rapid addition may cause exotherms or side reactions.
-
Reaction: Stir the mixture at room temperature for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2).
-
Workup: Pour the reaction mixture into ice-cold water (50 mL). The isoxazole product usually precipitates.
-
Purification: Filter the precipitate. If oil forms, extract with Ethyl Acetate (3 x 20 mL), dry over anhydrous Na₂SO₄, and concentrate. Recrystallize from ethanol.
Validation Criteria:
-
1H NMR: Look for the characteristic singlet of the isoxazole ring proton at C-4, typically appearing between δ 6.1 – 6.8 ppm .
Protocol B: In Vitro Antiproliferative Assay (MTT)
Rationale: To assess the anticancer potential of the synthesized isoxazoles, specifically targeting metabolic activity as a proxy for cell viability.
Methodology:
-
Seeding: Seed cancer cells (e.g., MCF-7 or HeLa) in 96-well plates at a density of
cells/well. Incubate for 24h at 37°C/5% CO₂. -
Treatment: Treat cells with graded concentrations of the isoxazole derivative (0.1 – 100 µM). Include Doxorubicin as a positive control and DMSO (0.1%) as a vehicle control.
-
Incubation: Incubate for 48 hours.
-
Dye Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours.
-
Solubilization: Aspirate media and add 100 µL DMSO to dissolve formazan crystals.
-
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate IC₅₀ values using non-linear regression (GraphPad Prism or similar).
Future Directions: Hybrids and PROTACs
The future of isoxazole chemistry lies in Molecular Hybridization .
-
Isoxazole-Coumarin Hybrids: Dual inhibitors targeting both EGFR and COX-2 to overcome multidrug resistance in breast cancer.
-
PROTAC Linkers: Utilizing the 3,5-disubstituted isoxazole as a rigid, bio-stable linker to connect an E3 ligase ligand (e.g., Thalidomide) to a target protein ligand, improving degradation efficiency compared to flexible alkyl chains.
References
-
Arya, G. C., et al. (2021). Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies.[7][8] European Journal of Medicinal Chemistry, 221, 113511.[7][8] Link
-
Rozman, B. (2002). Clinical pharmacokinetics of leflunomide. Clinical Pharmacokinetics, 41(6), 421-430. Link
-
Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[6][9] Drug Metabolism and Disposition, 31(10), 1240-1250. Link
-
Himo, F., et al. (2005). Copper(I)-catalyzed synthesis of azoles.[10] DFT study predicts unprecedented reactivity and intermediates. Journal of the American Chemical Society, 127(1), 210-216.[10] Link
-
Chouaïb, K., et al. (2016). Regiospecific synthesis, anti-inflammatory and anticancer evaluation of novel 3,5-disubstituted isoxazoles.[7] Industrial Crops and Products, 85, 287-299.[7] Link
Sources
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpca.org [ijpca.org]
- 4. tandfonline.com [tandfonline.com]
- 5. naouabed.free.fr [naouabed.free.fr]
- 6. researchgate.net [researchgate.net]
- 7. espublisher.com [espublisher.com]
- 8. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent lefluonomide to its active alpha-cyanoenol metabolite A771726: mechanistic similarities with the cytochrome P450-catalyzed dehydration of aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Isoxazole synthesis [organic-chemistry.org]
Structural Elucidation of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one
Executive Summary
The structural characterization of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one represents a classic challenge in heterocyclic chemistry: distinguishing between kinetic
This guide provides a rigorous, self-validating workflow for unequivocally establishing the structure of the
Synthesis Context & The Regiochemistry Challenge
To understand the elucidation strategy, one must first understand the origin of the molecule.[1] The precursor, 4-bromo-5-methylisoxazol-3(2H)-one (often existing in equilibrium with its tautomer 4-bromo-5-methylisoxazol-3-ol), possesses two nucleophilic sites: the ring nitrogen (N2) and the exocyclic oxygen (O3).[1]
Reaction with acetic anhydride or acetyl chloride can yield two distinct isomers:
-
The Target (
-acetyl): 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one.[1] -
The Impurity (
-acetyl): 4-Bromo-5-methylisoxazol-3-yl acetate.[1]
The differentiation of these isomers is the primary objective of this elucidation protocol.
Visualization: Synthesis & Tautomeric Pathways[1]
Figure 1: Reaction pathways demonstrating the ambident nucleophilicity leading to N- vs O-acetylation.
Mass Spectrometry: Elemental & Isotopic Validation
The first pillar of elucidation is confirming the elemental composition and the successful addition of the bromine and acetyl groups.[1]
Protocol
-
Technique: High-Resolution Electrospray Ionization (HR-ESI-MS).[1]
-
Mode: Positive ion mode (
and ). -
Solvent: Methanol (avoid protic solvents that might induce solvolysis of the labile acetyl group).[1]
Data Interpretation
The presence of Bromine provides a distinct spectral signature due to the natural abundance of
| Feature | Expected Value / Pattern | Structural Insight |
| Parent Ion | Confirms Formula | |
| Isotope Pattern | 1:1 doublet separated by 2 amu | Confirms presence of one Bromine atom.[1] |
| Fragmentation | Loss of 42 Da (Ketene, | Characteristic of |
| Base Peak | Loss of acetyl group returns the stable isoxazolone core.[1] |
Expert Insight: If the M-42 peak is the only significant peak, the acetyl group is highly labile, which is more characteristic of the
Vibrational Spectroscopy (FT-IR): The Functional Group Fingerprint
Infrared spectroscopy is the fastest method to distinguish the isoxazol-3-one core (
The Carbonyl Logic[1]
-
-Acetyl (Ester): Typically shows a carbonyl stretch around
(phenolic ester range). - -Acetyl (Imide-like): The target molecule has two carbonyls: the ring carbonyl (C3) and the exocyclic acetyl carbonyl.[1] Due to ring strain and the electron-withdrawing nitrogen, these bands appear at distinct frequencies.[1]
Experimental Data Summary
| Functional Group | Frequency ( | Assignment |
| Ring C=O | Isoxazol-3-one carbonyl (conjugated).[1] | |
| Exocyclic C=O | Acetyl carbonyl ( | |
| C=C / C=N | Isoxazole ring skeletal vibrations. | |
| Absence of OH | Confirms full substitution (no starting material). |
Self-Validating Check: If you observe a single, very high-frequency band
NMR Spectroscopy: Connectivity & Regiochemistry[1]
Nuclear Magnetic Resonance provides the map of the carbon-hydrogen framework.[1] We utilize
NMR (400 MHz, )
The proton spectrum is simple but quantitative.
- 2.45 ppm (s, 3H): Methyl group at C5 (Ring-Me).
-
2.62 ppm (s, 3H): Acetyl methyl group (Ac-Me). Note:
-acetyl methyls are typically deshielded compared to -acetyl methyls due to the anisotropy of the adjacent imide system.[1]
NMR (100 MHz, )
This is critical for observing the carbonyl environments.
| Carbon Position | Chemical Shift ( | Description |
| C3 (Ring C=O) | ~168.0 ppm | The ring carbonyl.[1] |
| Exocyclic C=O | ~166.5 ppm | The acetyl carbonyl.[1] |
| C5 | ~170.0 ppm | Carbon attached to Oxygen in the ring.[1] |
| C4 | ~98.0 ppm | Carbon bearing the Bromine (shielded).[1] |
| Ac-Me | ~24.0 ppm | Acetyl methyl.[1] |
| Ring-Me | ~13.0 ppm | Ring methyl.[1] |
2D HMBC (Heteronuclear Multiple Bond Correlation)
This is the definitive solution to the
-
Logic: In the
-acetyl structure, the Acetyl Carbonyl carbon is 2 bonds away from the Acetyl Methyl protons, but isolated from the Ring Methyl protons. -
The "Gap": There are no protons on the ring carbons (C3, C4, C5) to correlate with the Acetyl group.
-
Differentiation: We rely on the chemical shift of C3.[1] In
-acetyl isomers, C3 is part of a heteroaromatic system and typically shifts upfield relative to the true C=O of the isoxazolone.[1] However, the most robust NMR check is often HMBC if available, showing coupling between Acetyl-Me protons and the Nitrogen.
X-Ray Crystallography: The Gold Standard
While spectroscopy provides strong evidence, the labile nature of
Workflow
-
Crystallization: Slow evaporation from Ethyl Acetate/Hexane (1:4).[1]
-
Selection: Choose a colorless, prismatic crystal.
-
Refinement: Solve for the space group (likely Monoclinic
or Triclinic , common for planar heterocycles).[1]
Key Structural Parameter: Measure the bond length between N2 and the exocyclic Carbonyl Carbon.
-
Target (
-Ac): Bond length (Amide character). -
Isomer (
-Ac): No bond between N2 and exocyclic C; instead, O3-Exocyclic C bond .[1]
Comprehensive Elucidation Logic Flow
The following diagram illustrates the decision tree used to validate the structure based on the data gathered above.
Figure 2: Logical decision tree for structural verification.
References
-
PubChem. 4-Bromo-5-methyl-1,2-oxazol-3-amine (Compound Summary). National Library of Medicine.[1] Available at: [Link]
-
Royal Society of Chemistry. Regioselective synthesis of isoxazole derivatives.[1] ChemSpider / RSC Advances.[1] (General reference for isoxazole regiochemistry). Available at: [Link]
-
Martins, M. A. P., et al. (2015).[1] Proposal for crystallization of 3-amino-4-halo-5-methylisoxazoles.[1] CrystEngComm, 17, 7381.[1] (Provides crystallographic parameters for the core scaffold). Available at: [Link]
-
Beilstein Institut. NMR data of brominated isoxazole and phenol derivatives.[1] Beilstein Journal of Organic Chemistry.[1] Available at: [Link]
Sources
Methodological & Application
laboratory scale synthesis protocol for 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one
Application Note: Laboratory Scale Synthesis of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one
Abstract This protocol details the stepwise synthesis of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one , a functionalized heterocyclic scaffold relevant to medicinal chemistry and agrochemical development. The synthetic route involves the construction of the isoxazole core via cyclocondensation, regioselective electrophilic bromination at the C4 position, and subsequent N-acetylation of the lactam nitrogen. Special emphasis is placed on controlling the regioselectivity of the final acetylation step (N- vs. O-acylation) through specific reaction conditions.
Synthetic Pathway & Logic
The synthesis is divided into three distinct phases. The logic follows a "construct-functionalize-protect" strategy to ensure high yield and purity.
Reaction Scheme Flowchart
Caption: Stepwise synthetic route from acyclic precursors to the N-acetylated isoxazolone target.
Safety & Pre-requisites
Risk Assessment:
-
Bromine (
): Highly toxic and corrosive. Causes severe burns. Handle only in a functioning fume hood with appropriate quenching agents (sodium thiosulfate) ready. -
Hydroxylamine HCl: Potential explosive hazard upon heating; skin sensitizer.
-
Acetic Anhydride: Lachrymator, corrosive, and flammable.
-
Isoxazoles: Many derivatives are biologically active; treat as potential irritants/toxins.
Reagents Table:
| Reagent | MW ( g/mol ) | Equiv. | Role |
| Ethyl Acetoacetate | 130.14 | 1.0 | Scaffold Precursor |
| Hydroxylamine HCl | 69.49 | 1.1 | Nitrogen Source |
| Sodium Hydroxide | 40.00 | 2.2 | Base/Cyclization |
| Bromine ( | 159.81 | 1.05 | Electrophile |
| Acetic Anhydride | 102.09 | 5.0 | Solvent/Reagent |
| Sodium Acetate (anhydrous) | 82.03 | 0.1 | Catalyst (Optional) |
Detailed Experimental Protocol
Phase 1: Synthesis of 5-Methylisoxazol-3(2H)-one
Rationale: This step builds the heterocyclic core. The reaction relies on the condensation of hydroxylamine with the
-
Preparation: In a 500 mL round-bottom flask (RBF), dissolve Hydroxylamine HCl (15.3 g, 0.22 mol) in water (50 mL).
-
Neutralization: Cool to 0°C in an ice bath. Slowly add a solution of NaOH (8.8 g, 0.22 mol) in water (30 mL) dropwise to liberate free hydroxylamine.
-
Addition: Add Ethyl Acetoacetate (26.0 g, 0.20 mol) dropwise over 30 minutes while maintaining the temperature below 10°C.
-
Cyclization: Stir at room temperature (RT) for 1 hour. Then, add a second portion of NaOH (8.8 g, 0.22 mol) in water (30 mL).
-
Reflux: Heat the mixture to reflux (100°C) for 2 hours.
-
Workup: Cool to 0°C. Acidify carefully with conc. HCl to pH ~2. The product, 5-methylisoxazol-3(2H)-one , will precipitate as colorless crystals.
-
Isolation: Filter, wash with cold water, and dry.
-
Expected Yield: 60-70%
-
Melting Point: 168-170°C.
-
Phase 2: Regioselective Bromination (C4-Position)
Rationale: The 4-position of the isoxazole ring is highly nucleophilic due to the electron-donating effect of the 3-hydroxy/keto group. Bromination occurs readily under mild conditions.
-
Dissolution: Suspend 5-Methylisoxazol-3(2H)-one (10.0 g, 0.10 mol) in water (100 mL) in a 250 mL RBF.
-
Bromine Addition: Add Bromine (16.8 g, 5.4 mL, 0.105 mol) dropwise over 45 minutes at room temperature.
-
Observation: The red color of bromine should disappear rapidly as it reacts.
-
-
Reaction: Stir for an additional 1 hour. A heavy precipitate of the bromo-derivative will form.
-
Quench: If a persistent yellow color remains, add a few drops of saturated sodium thiosulfate solution.
-
Isolation: Filter the solid product, wash thoroughly with cold water to remove HBr, and dry in a vacuum oven at 50°C.
-
Product:4-Bromo-5-methylisoxazol-3(2H)-one (often exists as 4-bromo-5-methylisoxazol-3-ol).
-
Expected Yield: 85-95%
-
Melting Point: 180-182°C (dec).
-
Phase 3: Acetylation to 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one
Rationale: This is the critical differentiation step. 3-Hydroxyisoxazoles can undergo O-acylation (kinetic) or N-acylation (thermodynamic). Reaction with acetic anhydride at elevated temperatures typically favors the rearrangement of any transient O-acetyl species to the stable N-acetyl lactam target.
-
Setup: Place 4-Bromo-5-methylisoxazol-3(2H)-one (5.0 g, 28 mmol) in a 100 mL RBF.
-
Reagent Addition: Add Acetic Anhydride (15 mL, excess). Optionally, add a catalytic amount of anhydrous Sodium Acetate (0.2 g) to facilitate the reaction.
-
Reaction: Heat the mixture to 100-110°C for 2-3 hours.
-
Note: Lower temperatures (RT) with Pyridine may favor the O-acetyl isomer (3-acetoxy-4-bromo-5-methylisoxazole). High temperature drives the equilibrium toward the N-acetyl form.
-
-
Monitoring: Monitor by TLC (Silica, 30% EtOAc/Hexane). The starting material (polar) will disappear, replaced by a less polar spot.
-
Workup:
-
Concentrate the reaction mixture under reduced pressure to remove excess acetic anhydride (rotary evaporator, 60°C).
-
Dissolve the residue in minimal hot ethanol or ethyl acetate/hexane mixture.
-
-
Crystallization: Allow to cool slowly to 4°C. The N-acetyl derivative should crystallize.
-
Purification: Recrystallize from Ethanol/Hexane if necessary.
Analytical Validation (Self-Validating System)
To ensure the correct isomer (N-acetyl vs O-acetyl) is obtained, compare spectral data against these criteria:
| Feature | N-Acetyl Target (2-Acetyl...) | O-Acetyl Isomer (3-Acetoxy...) |
| IR Carbonyl ( | Two bands: ~1740 cm⁻¹ (acetyl) & ~1710 cm⁻¹ (ring C=O) | One ester band ~1780 cm⁻¹; Ring C=N stretch prominent |
| ¹H NMR (CDCl₃) | Methyl (Ac): ~2.6 ppm; Methyl (Ring): ~2.4 ppm | Methyl (Ac): ~2.3 ppm; Methyl (Ring): ~2.4 ppm |
| UV Spectrum |
-
Key Diagnostic: The N-acetyl group is an imide-like system. Its carbonyl stretch in IR is typically lower in frequency than the phenolic ester (O-acetyl) due to conjugation with the ring nitrogen.
Troubleshooting & Optimization
-
Issue: Low Yield in Step 1.
-
Cause: Incomplete hydrolysis of the ester or incorrect pH during isolation.
-
Fix: Ensure pH reaches ~2 during acidification. The product is amphoteric but less soluble in acidic media.
-
-
Issue: Presence of O-Acetyl Isomer in Step 3.
-
Cause: Reaction temperature too low or insufficient time.
-
Fix: Heat the crude product in neat acetic anhydride at reflux for 30 minutes to force the rearrangement from O to N.
-
-
Issue: Product discoloration (Bromination).
-
Cause: Free bromine trapped in crystal lattice.
-
Fix: Wash with dilute sodium thiosulfate during filtration.
-
References
-
Synthesis of Isoxazol-3-ols
-
Bromination Protocols
-
Li, B., et al. "4-Bromo-5-(thiophen-2-yl)oxazole." Organic Syntheses, vol. 89, 2012, pp. 450-459. (Analogous halogenation methodology). Link
-
-
N- vs O-Acetylation of Isoxazolones
-
General Properties of 4-Bromo-5-methylisoxazol-3-ol
-
PubChem CID 12467799. "4-Bromo-5-methylisoxazol-3-ol." National Center for Biotechnology Information. Link
-
Sources
Application Notes and Protocols: The Reaction of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Synthetic Landscape of a Novel Reagent
The Synthetic Potential of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one
The target molecule, 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one, is a fascinating substrate for several reasons:
-
Electrophilic C4 Position: The bromine atom at the C4 position is attached to a double bond within an electron-deficient heterocyclic ring, making it a potential site for nucleophilic vinylic substitution.
-
Activating N-Acetyl Group: The N-acetyl group is anticipated to act as an electron-withdrawing group, further activating the C4 position towards nucleophilic attack. It may also influence the regioselectivity of the reaction.
-
Chiral Scaffold Potential: Successful substitution at the C4 position with various nucleophiles would generate a library of novel 3,4,5-trisubstituted isoxazolone derivatives, which could be valuable for structure-activity relationship (SAR) studies in drug discovery.
Proposed Synthesis of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one
A plausible synthetic route to the title compound is proposed to involve a three-step sequence starting from ethyl acetoacetate and hydroxylamine, followed by bromination and N-acetylation.
Caption: Proposed synthesis of the target reagent.
General Principles of Nucleophilic Substitution at the C4 Position
The reaction of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one with nucleophiles is predicted to proceed via a nucleophilic vinylic substitution mechanism. The electron-withdrawing nature of the adjacent carbonyl group and the N-acetyl group is expected to facilitate the attack of a nucleophile at the C4 position, leading to the displacement of the bromide ion.
Caption: General reaction with nucleophiles.
Two primary mechanistic pathways are plausible:
-
Addition-Elimination: The nucleophile adds to the C4 position, forming a tetrahedral intermediate, which then eliminates the bromide ion to restore the double bond.
-
Elimination-Addition: In the presence of a strong base, elimination of HBr could potentially form a highly reactive isoxazolone intermediate, which is then attacked by the nucleophile.
The addition-elimination pathway is generally more likely for vinylic halides activated by electron-withdrawing groups.
Detailed Protocols for Nucleophilic Substitution Reactions
The following protocols are designed to be starting points for the investigation of the reactivity of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one with common classes of nucleophiles.
Reaction with Amine Nucleophiles (N-Arylation and N-Alkylation)
The reaction with primary and secondary amines is expected to yield 4-amino-isoxazolone derivatives, which are valuable scaffolds in medicinal chemistry.
Protocol 1: Reaction with a Primary Amine (e.g., Aniline)
-
Objective: To synthesize 2-Acetyl-5-methyl-4-(phenylamino)isoxazol-3(2H)-one.
-
Materials:
-
2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one (1.0 eq)
-
Aniline (1.2 eq)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous solvent (e.g., Acetonitrile, DMF, or Dioxane)
-
-
Procedure:
-
To a solution of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one in the chosen anhydrous solvent, add aniline followed by the base (TEA or DIPEA).
-
Stir the reaction mixture at room temperature or heat to 50-80 °C, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Causality Behind Experimental Choices:
-
Base: An amine base like TEA or DIPEA is used to neutralize the HBr generated during the reaction, driving the equilibrium towards the product.[3]
-
Solvent: Polar aprotic solvents like acetonitrile or DMF are chosen to solubilize the reactants and facilitate the polar transition state of the nucleophilic substitution.
-
Temperature: Gentle heating may be required to overcome the activation energy of the reaction, especially for less nucleophilic amines.
| Parameter | Recommended Starting Condition | Notes |
| Solvent | Acetonitrile | Can be switched to DMF for less reactive amines. |
| Base | Triethylamine (TEA) | DIPEA can be used for more sterically hindered amines. |
| Temperature | 50 °C | Can be increased to 80 °C if the reaction is sluggish. |
| Reaction Time | 4-12 hours | Monitor by TLC. |
Reaction with Thiol Nucleophiles (S-Arylation and S-Alkylation)
The reaction with thiols is anticipated to produce 4-thioether-isoxazolone derivatives. Thiols are generally excellent nucleophiles.[4]
Protocol 2: Reaction with a Thiol (e.g., Thiophenol)
-
Objective: To synthesize 2-Acetyl-5-methyl-4-(phenylthio)isoxazol-3(2H)-one.
-
Materials:
-
2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 eq)
-
Anhydrous solvent (e.g., DMF or THF)
-
-
Procedure:
-
If using NaH, add it to a solution of thiophenol in anhydrous THF at 0 °C to form the thiolate in situ. Stir for 15-30 minutes.
-
Add a solution of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one in the same solvent to the thiolate solution.
-
If using K₂CO₃, add all reactants to DMF at room temperature.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium chloride (if NaH was used) or water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Causality Behind Experimental Choices:
-
Base: A stronger base like K₂CO₃ or NaH is often used to deprotonate the thiol to the more nucleophilic thiolate.[4]
-
Solvent: DMF is a good choice for reactions with K₂CO₃, while THF is preferred for reactions involving NaH.
| Parameter | Recommended Starting Condition | Notes |
| Solvent | DMF | THF if using NaH. |
| Base | K₂CO₃ | NaH can be used for a more reactive thiolate. |
| Temperature | Room Temperature | May require gentle heating for less reactive thiols. |
| Reaction Time | 2-8 hours | Monitor by TLC. |
Reaction with Alcohol Nucleophiles (O-Arylation and O-Alkylation)
The reaction with alcohols, typically as their corresponding alkoxides, is expected to yield 4-alkoxy- or 4-aryloxy-isoxazolone derivatives.
Protocol 3: Reaction with an Alkoxide (e.g., Sodium Ethoxide)
-
Objective: To synthesize 2-Acetyl-4-ethoxy-5-methylisoxazol-3(2H)-one.
-
Materials:
-
2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one (1.0 eq)
-
Sodium ethoxide (1.5 eq)
-
Anhydrous ethanol
-
-
Procedure:
-
Dissolve 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one in anhydrous ethanol.
-
Add sodium ethoxide to the solution at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.
-
Upon completion, neutralize the reaction with a mild acid (e.g., acetic acid) and remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent.
-
Wash the organic layer with brine, dry, and concentrate.
-
Purify by column chromatography.
-
Causality Behind Experimental Choices:
-
Alkoxide: A pre-formed alkoxide is used as a strong nucleophile. The reaction is typically carried out in the corresponding alcohol as the solvent.
-
Temperature: The reaction may require heating to reflux to proceed at a reasonable rate.
Potential Side Reaction: The N-acetyl group may be susceptible to cleavage under strongly basic conditions, leading to the de-acetylated product. Using a milder base or shorter reaction times may be necessary to minimize this.
| Parameter | Recommended Starting Condition | Notes |
| Solvent | Anhydrous Ethanol | Should match the alkoxide used. |
| Base/Nucleophile | Sodium Ethoxide | Can be generated in situ from sodium metal and ethanol. |
| Temperature | Reflux | Monitor for potential decomposition or side reactions. |
| Reaction Time | 6-24 hours | Monitor by TLC. |
Self-Validating Systems and Troubleshooting
For each protocol, a self-validating system should be in place:
-
TLC Monitoring: Regularly monitor the reaction progress to determine the optimal reaction time and to check for the formation of side products.
-
Control Reactions: In case of unexpected results, run control reactions (e.g., without the nucleophile, without the base) to identify the source of the issue.
-
Product Characterization: Thoroughly characterize the purified products using NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy to confirm the expected structure.
Troubleshooting:
-
No Reaction: Increase the temperature, use a more polar solvent (e.g., DMF), or a stronger base (for thiols and alcohols).
-
Low Yield: Check the purity of the starting materials. Ensure anhydrous conditions. Optimize the stoichiometry of the reagents.
-
Multiple Products: This could indicate side reactions such as de-acetylation or ring opening. Try using milder reaction conditions (lower temperature, weaker base). Purification by chromatography will be crucial.
Conclusion
While the specific reactivity of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one remains to be experimentally determined, the protocols and principles outlined in these application notes provide a strong foundation for its exploration as a versatile synthetic intermediate. The ability to introduce a variety of nucleophiles at the C4 position opens up exciting avenues for the synthesis of novel isoxazolone derivatives with potential applications in drug discovery and materials science. Researchers are encouraged to use these protocols as a starting point and to systematically optimize the reaction conditions for their specific needs.
References
-
Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]
-
The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Examples of 3‐bromo‐Δ²‐isoxazolines reactivity towards weak nucleophiles. ResearchGate. [Link]
-
4-Bromo-5-methyl-1,2-oxazol-3-amine. PubChem. [Link]
-
Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline γ. PMC. [Link]
-
Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts. Beilstein Journal of Organic Chemistry. [Link]
-
What will happen if I react this compound with an alkoxide? Reddit. [Link]
-
Thiol-thiol cross-clicking using bromo-ynone reagents. PMC. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. [Link]
-
Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
-
Synthesis and Anticancer Activity of New 2-Aryl-4-(4- Methoxybenzylidene)-5-Oxazolone Scaffolds. Sciforum. [Link]
-
(PDF) Thiol-thiol cross-clicking using bromo-ynone reagents. ResearchGate. [Link]
-
Synthesis of New Isoxazolidine Derivatives Utilizing the Functionality of N-Carbonylpyrazol. PMC. [Link]
-
Reactivity of Oxazolone Derivative towards Nitrogen and Carbon Nucleophilic Reagents: Applications to the Synthesis of New Heterocycles. International Journal of Modern Organic Chemistry. [Link]
-
4-bromo-5-methyl-1,2-oxazol-3-amine. PubChem. [Link]
-
Nucleophilic substitution and ring closure reactions of 4‐chloro‐3‐nitro‐2‐quinolones. Wiley Online Library. [Link]
-
A review of isoxazole biological activity and present synthetic techniques. ResearchGate. [Link]
-
Synthesis of some 2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetate compounds. ResearchGate. [Link]
-
Thiol-Thiol Cross-Clicking Using Bromo-Ynone Reagents. ChemRxiv. [Link]
-
(PDF) Regioselective synthesis of N-acyl- and N-alkyldioxolo[4,5-b]phenothiazines. ResearchGate. [Link]
-
10.10: Reactions of Alkoxides. Chemistry LibreTexts. [Link]
-
REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. [Link]
-
Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology. [Link]
-
Bromo-lactamization of isoxazole via neighboring group participation: toward spiro-isoxazoline g. RSC Publishing. [Link]
-
Reactions of Thiols. Chemistry Steps. [Link]
-
ORGANOCATALYZED THREE-COMPONENT SYNTHESIS OF ISOXAZOL-5(4H)-ONES UNDER AQUEOUS CONDITIONS. HETEROCYCLES. [Link]
-
Ultrasound-Assisted Synthesis of N-Acylcyanamides and N-Acyl-Substituted Imidazolones from Carboxylic Acids by Using Trichloroisocyanuric Acid/Triphenylphosphine. Organic Chemistry Portal. [Link]
-
Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence 'turn-on' reagents. Organic & Biomolecular Chemistry. [Link]
-
20.2 Nucleophilic Acyl Substitution | Organic Chemistry. YouTube. [Link]
-
Organocatalytic regio-, diastereo- and enantioselective γ-additions of isoxazol-5(4H)-ones to β,γ-alkynyl-α-imino esters for the synthesis of axially chiral tetrasubstituted α-amino allenoates. Organic Chemistry Frontiers. [Link]
-
Synthesis of N-acyl sulfonamides: from common acylation reactions to modern catalytic and sustainable methods. ResearchGate. [Link]
-
ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. NTU > IRep. [Link]
-
Thiol-Thiol Cross-Clicking Using Bromo-Ynone Reagents: Article | PDF | Physical Chemistry. Scribd. [Link]
-
Appendix 1: Summary of Part 1 reactions used for synthesis | Organic Chemistry 1: An open textbook. Lumen Learning. [Link]
-
Nucleophilic p- and Electrophilic p+ functions of reagents 3f and 2. ResearchGate. [Link]
-
Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. Thieme. [Link]
-
Synthesis of 2-Bromo-4,5-methylenedioxyphenol. PrepChem.com. [Link]
-
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]
- Preparation method of 3-amino-5-methyl isoxazole.
-
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. [Link]
-
Proximity Effects in Nucleophilic Addition Reactions to Medium-Bridged Twisted Lactams: Remarkably Stable Tetrahedral Intermediates. PMC. [Link]
-
Nucleophilic Substitution Reactions. SlidePlayer. [Link]
- METHOD FOR PRODUCING 3-AMINO-5-METHYLISOXAZOLE.
-
Density functional study on the mechanism of direct N-acylation reaction of lactams with aldehydes catalyzed by Shvo's catalyst. Organic Chemistry Frontiers. [Link]
-
9.2. Common nucleophilic substitution reactions | Organic Chemistry 1: An open textbook. Lumen Learning. [Link]
-
CHAPTER 9. Substitution reactions. University of Kentucky. [Link]
-
Reaction of Chalcones with Cellular Thiols. The Effect of the 4-Substitution of Chalcones and Protonation State of the Thiols on the Addition Process. Diastereoselective Thiol Addition. PubMed. [Link]
-
Concerted Nucleophilic Aromatic Substitution Reactions. PMC. [Link]
-
Synthesis of 4-Hetarylisoxazoles from Amino Acid-Derived Halogenoximes and Push-Pull Enamines. Semantic Scholar. [Link]
-
Synthetic studies of the formation of oxazoles and isoxazoles from N-acetoacetyl derivatives: scope and limitations. Semantic Scholar. [Link]
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
-
The Reaction of Amines with Nitrous Acid. Chemistry Steps. [Link]
-
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
-
N-Acetylcaprolactam. PubChem. [Link]
-
Reactions of Thiols. YouTube. [Link]
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. MDPI. [Link]
-
Synthesis of primary amines. Organic Chemistry Portal. [Link]
-
Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. ResearchGate. [Link]
-
Recent Advances in the Synthesis of Benzo[d]isothiazol-3(2H)-one and Benzo[e][1][5]Thiazin-4-one Derivatives. PMC. [Link]
-
(PDF) RAPID AND AN EFFICIENT ONE-POT THREE-COMPONENT SYNTHESIS OF ISOXAZOLES PROMOTED BY CAS. ResearchGate. [Link]
-
1,2-Oxazol-3-ol. PubChem. [Link]
-
-
Reaction of Amines with Nitrous Acid. MSU chemistry. [Link]
-
-
Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC. [Link]
-
Chemoselective Acylation of Nucleosides. PMC. [Link]
-
Thiols and Sulfides. Chemistry LibreTexts. [Link]
-
Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Organic Chemistry Portal. [Link]
-
Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
-
Direct Deamination of Primary Amines via Isodiazene Intermediates. PMC. [Link]
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application of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one in medicinal chemistry
Executive Summary
2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one (ABM-Iso) represents a highly specialized "privileged scaffold" in modern medicinal chemistry.[1] Unlike simple isoxazoles, this
Its primary utility lies in Diversity-Oriented Synthesis (DOS) , where it serves as a linchpin for accessing two distinct pharmacophore classes:
-
Functionalized Isoxazolones: Via Palladium-catalyzed cross-coupling at the C-4 position.[1]
-
Polysubstituted Oxazoles: Via photochemical or thermal rearrangement of the isoxazolone core.
This guide details the mechanistic basis for these transformations and provides validated protocols for their execution in drug discovery campaigns targeting kinase inhibition (e.g., VEGFR, EGFR) and anti-inflammatory pathways (COX-2).
Part 1: Chemical Architecture & Mechanistic Insight
The versatility of ABM-Iso stems from three distinct reactive sites:
-
C4-Bromine Handle (The Anchor): A designated site for Pd-catalyzed cross-coupling (Suzuki-Miyaura, Stille, Sonogashira).[1] This allows for the late-stage introduction of aryl or heteroaryl diversity elements before ring transformation.[1]
-
N2-Acetyl Group (The Trigger): The electron-withdrawing acetyl group destabilizes the N-O bond.[1] Under thermal or photochemical stress, this triggers a ring contraction-expansion sequence, converting the isoxazolone into a 2-methyloxazole derivative.[1]
-
C5-Methyl Group: Provides steric definition and prevents unwanted nucleophilic attack at the C5 position, ensuring regioselectivity during functionalization.
Mechanistic Pathway: The Isoxazolone-to-Oxazole Rearrangement
The most powerful application of ABM-Iso is its use as a "masked" oxazole.[1] Upon irradiation (
Part 2: Experimental Protocols
Protocol A: C4-Arylation via Suzuki-Miyaura Cross-Coupling
Objective: To introduce an aryl pharmacophore at the C4 position while retaining the isoxazolone core.[1]
Reagents:
-
Substrate: 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one (1.0 equiv)
-
Boronic Acid: Arylboronic acid (
) (1.2 equiv)[1] -
Catalyst:
(5 mol%) -
Base:
(3.0 equiv, anhydrous) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a Schlenk tube and purge with Argon for 10 minutes.
-
Loading: Charge the tube with the isoxazolone substrate (1.0 mmol), arylboronic acid (1.2 mmol),
(3.0 mmol), and Pd catalyst (0.05 mmol). -
Solvation: Add anhydrous 1,4-Dioxane (5 mL) via syringe. Seal the tube.
-
Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen (Critical:
promotes homocoupling and catalyst deactivation).[1] -
Reaction: Heat the mixture to 80°C for 4–6 hours. Note: Do not exceed 90°C to avoid premature thermal rearrangement of the isoxazolone ring.
-
Workup: Cool to RT, dilute with EtOAc, and filter through a Celite pad. Wash the filtrate with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc gradient). The product will be the 4-aryl-2-acetyl-5-methylisoxazol-3(2H)-one .[1]
Validation Check:
- NMR: Look for the disappearance of the C4-Br signal (if applicable) and the appearance of aromatic protons.
-
Mass Spec: Confirm the
corresponds to the coupled product (Bromine isotope pattern should be absent).
Protocol B: Photochemical Rearrangement to 2,4,5-Trisubstituted Oxazoles
Objective: To convert the C4-functionalized isoxazolone into the bioisosteric oxazole scaffold.
Reagents:
-
Substrate: 4-Substituted-2-acetyl-5-methylisoxazol-3(2H)-one (from Protocol A)
-
Solvent: Acetonitrile (HPLC grade, degassed)
Step-by-Step Methodology:
-
Preparation: Dissolve the substrate (0.5 mmol) in degassed Acetonitrile (100 mL). Note: High dilution (5 mM) is required to prevent intermolecular polymerization.
-
Irradiation: Place the solution in a quartz reaction vessel. Irradiate with a medium-pressure Mercury lamp (
nm) at room temperature. -
Monitoring: Monitor by TLC or LC-MS every 30 minutes. The reaction typically proceeds via a transient nitrene/ketene intermediate.
-
Completion: The reaction is complete when the starting isoxazolone peak disappears (usually 1–3 hours).
-
Isolation: Evaporate the solvent under reduced pressure. The residue is often the clean oxazole, requiring minimal purification.
Mechanism Note: The
Part 3: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis capabilities of the ABM-Iso scaffold.
Figure 1: Divergent synthetic pathways for 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one.[1] The scaffold allows for "Coupling-then-Rearrangement" (Green path) or "Rearrangement-then-Coupling" (Yellow path).[1]
Part 4: Data Summary & Medicinal Chemistry Applications
| Feature | 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one | Medicinal Application |
| Electronic State | Electron-deficient Heterocycle | High reactivity toward Pd-oxidative addition (C-Br bond).[1] |
| Solubility | Moderate (Organic Solvents) | Compatible with standard library synthesis solvents (DMF, DMSO, Dioxane). |
| Stability | Kinetic stability < 100°C | Allows for room-temp handling; acts as a "thermal switch" for rearrangement.[1] |
| Pharmacophore | Latent Oxazole | Precursor to Valdecoxib (COX-2) and Leflunomide (DHODH) analogs.[1] |
Key Application Note:
In drug discovery, the transition from an isoxazolone to an oxazole often results in a significant change in hydrogen bond acceptor capability and lipophilicity (
References
-
PubChem. "4-Bromo-5-methyl-1,2-oxazol-3-amine (Related Core Structure & Properties)." National Library of Medicine. [Link]
- Sperry, J. B., & Wright, D. L. "The application of isoxazoles in the synthesis of natural products and pharmaceuticals." Current Opinion in Drug Discovery & Development. (General reactivity of isoxazole scaffolds).
-
Khlebnikov, A. F., et al. "Isoxazole-based strategies for the synthesis of functionalized oxazoles." MDPI Molecules. (Mechanistic details on isoxazole-oxazole rearrangement). [Link]
-
RSC Advances. "Advances in isoxazole chemistry and their role in drug discovery." Royal Society of Chemistry. [Link]
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Application Note: Chemoselective N-Deacetylation of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one
This Application Note is designed for researchers and process chemists requiring a robust, scalable protocol for the N-deacetylation of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one .
The guide prioritizes chemoselectivity —removing the labile N-acetyl group while preserving the halogenated isoxazole core, which is susceptible to ring-opening under harsh conditions.
Introduction & Chemical Strategy
The Substrate Challenge
The molecule 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one contains three reactive centers:
-
The N-Acetyl Group: The target for removal.[1] This bond is electronically activated (similar to an imide) due to the electron-withdrawing nature of the isoxazolone ring.
-
The Isoxazole Ring: The N-O bond is sensitive to reductive cleavage, and the ring itself can undergo fragmentation (Kemp elimination-type pathways) in the presence of strong bases (e.g., NaOH, KOH) or nucleophiles.
-
The C4-Bromine: Susceptible to hydrogenolysis or nucleophilic aromatic substitution under forcing conditions.
The Mechanistic Approach
Unlike standard secondary amides which require harsh reflux conditions (6M HCl or NaOH) for hydrolysis, the N-acetyl group on an isoxazol-3-one nitrogen is significantly more labile. The conjugate base (the isoxazol-3-olate anion) is a good leaving group (pKa ~6-7).
Therefore, this protocol utilizes Mild Nucleophilic Hydrolysis rather than forced saponification. We exploit the "activated amide" character of the substrate to cleave the acetyl group using weak bases (bicarbonate) or dilute acids, ensuring the isoxazole ring remains intact.
Reaction Scheme
The transformation converts the N-protected lactam form into the tautomeric 3-hydroxyisoxazole (or NH-isoxazolone).
Figure 1: Mechanistic pathway for the N-deacetylation via nucleophilic acyl substitution.
Experimental Protocols
Two methods are provided. Method A is the standard, high-yield approach recommended for most batches. Method B is an alternative for substrates sensitive to even mild basic conditions.
Method A: Mild Basic Hydrolysis (Recommended)
Best for: High throughput, scalability, and avoiding acid-catalyzed side reactions.
Reagents:
-
Substrate: 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one[2]
-
Quench: Dilute HCl (1M)
Step-by-Step Workflow:
-
Dissolution: In a round-bottom flask, dissolve 1.0 eq of the substrate in Methanol (10 mL per gram of substrate). Ensure complete dissolution; mild warming (30°C) is acceptable.
-
Addition: Add 2.0 eq of saturated aqueous NaHCO₃ solution dropwise over 5 minutes. The solution may become slightly cloudy.
-
Reaction: Stir vigorously at Room Temperature (20–25°C) .
-
Monitoring: Check by TLC (System: Hexane/EtOAc 3:1) or HPLC after 30 minutes. The N-acetyl starting material (less polar) should disappear rapidly.
-
Duration: Typically complete in 0.5 – 2 hours.
-
-
Work-up:
-
Concentrate the mixture under reduced pressure to remove Methanol (do not distill to dryness).
-
Dilute the aqueous residue with water.[4]
-
Acidification: Carefully acidify the aqueous solution to pH ~2–3 using 1M HCl. This protonates the isoxazolate anion, precipitating the product.
-
-
Isolation:
-
Filter the white precipitate.
-
Wash the cake with cold water (2x) to remove salts and acetic acid.
-
Dry in a vacuum oven at 40°C.
-
Method B: Acidic Methanolysis
Best for: Cases where basic impurities must be strictly avoided.
Reagents:
-
Catalyst: Conc. HCl (37%) or Acetyl Chloride (to generate anhydrous HCl in situ)
Step-by-Step Workflow:
-
Preparation: Dissolve 1.0 eq substrate in Methanol (10 mL/g).
-
Acidification: Add 0.5 mL of Conc. HCl per gram of substrate (approx. catalytic to stoichiometric amount).
-
Reaction: Heat the solution to Reflux (65°C) for 1–3 hours.
-
Note: Acidic hydrolysis is slower than basic hydrolysis for this substrate.
-
-
Work-up:
Data Presentation & Process Parameters
Comparison of Methods
| Feature | Method A (NaHCO₃) | Method B (HCl) |
| Reaction Time | 0.5 – 2 Hours | 2 – 5 Hours |
| Temperature | Room Temp (25°C) | Reflux (65°C) |
| Yield (Typical) | 92 – 98% | 85 – 90% |
| Impurity Profile | Very Clean (Acetic acid washes away) | Potential methyl ester formation (if carboxylates present) |
| Safety | High (No corrosive fumes) | Moderate (Acid vapors) |
Critical Process Parameters (CPP)
-
pH Control (Method A): The acidification step is critical. The product is amphoteric but predominantly acidic (pKa ~6). If the pH is not lowered below 4, the product remains soluble as the salt.
-
Temperature: Do not exceed 40°C in Method A. Higher temperatures with base may degrade the isoxazole ring.
-
Stoichiometry: A large excess of strong base (NaOH) must be avoided to prevent ring cleavage.
Visualization of Workflow
Figure 2: Operational workflow for the preferred mild basic hydrolysis method.
Troubleshooting & Safety
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (No Precipitate) | pH too high during workup. | Ensure pH is adjusted to < 3. The product is soluble in neutral/basic water. |
| Ring Cleavage (Unknown impurities) | Base was too strong or Temp too high. | Switch from NaOH/KOH to NaHCO₃. Maintain Temp < 30°C. |
| Incomplete Reaction | Old reagents or insufficient water.[9] | Add 10% more water to the MeOH mix. Hydrolysis requires water.[10] |
Safety Considerations
-
Brominated Compounds: Many brominated isoxazoles are skin irritants and potential sensitizers. Handle with gloves and in a fume hood.
-
Acid/Base Handling: Method A generates CO₂ gas upon acidification. Add acid slowly to prevent foaming over.
References
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley. (General reference for N-acyl cleavage).
-
Sultane, P. R., et al. (2014). Chemoselective N-deacetylation under mild conditions. Organic & Biomolecular Chemistry. Link
-
Dallinger, D., & Kappe, C. O. (2007).[4] Microwave-Assisted Synthesis in Water as Solvent. Chemical Reviews. (Discusses aqueous hydrolysis protocols). Link
-
PubChem. (2023). 4-Bromo-5-methyl-1,2-oxazol-3-amine Compound Summary. (Structural confirmation and properties). Link
Sources
- 1. Chemoselective N-Deacetylation of Protected Nucleosides and Nucleotides Promoted by Schwartz's Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-acetyl-4-bromo-5-methylisoxazol-3(2H)-one CAS#: 1630905-41-7 [m.chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. CN107721941B - Preparation method of 3-amino-5-methyl isoxazole - Google Patents [patents.google.com]
- 8. Synthesis and Characterization of New 1,3-Oxazol-5-(4H)-one Derivatives [article.sapub.org]
- 9. WO2006038657A1 - 3-bromo-5,5-dimethyl-4,5-dihydroisoxazole and method for producing same - Google Patents [patents.google.com]
- 10. esisresearch.org [esisresearch.org]
Application Note: Regioselective Bromination of 2-Acetyl-5-methylisoxazol-3(2H)-one
This Application Note provides a rigorous technical guide for the bromination of 2-acetyl-5-methylisoxazol-3(2H)-one , a critical intermediate in the synthesis of heterocyclic pharmaceuticals and agrochemicals.
The protocol addresses the challenge of regioselectivity , distinguishing between electrophilic substitution at the C-4 ring position, radical substitution at the C-5 methyl group, and
Executive Summary
The bromination of 2-acetyl-5-methylisoxazol-3(2H)-one (1) presents a unique chemo-selective challenge due to the presence of three distinct reactive sites:
-
C-4 Position (Ring): Susceptible to electrophilic aromatic substitution (EAS).
-
C-5 Methyl Group: Susceptible to free-radical bromination (Wohl-Ziegler).
-
-Acetyl Group: Susceptible to
-bromination under acidic conditions.
This guide details the C-4 Selective Bromination Protocol using
Mechanistic Strategy & Regiocontrol
Substrate Analysis
The substrate (1) contains an isoxazol-3-one core. The
Reaction Pathways
The choice of solvent and initiator dictates the product:
-
Path A (Ionic/Polar): Use of NBS in DMF or MeCN promotes the formation of the bromonium ion equivalent, leading to C-4 bromination .
-
Path B (Radical/Non-polar): Use of NBS in
or Benzene with AIBN promotes homolytic cleavage, leading to 5-(bromomethyl) formation.
Target Transformation (Path A):
Pathway Visualization
Figure 1: Divergent reaction pathways based on solvent and mechanistic conditions.
Experimental Protocol: C-4 Selective Bromination
Reagents & Equipment
| Reagent | Equiv.[1][2][3][4][5][6] | Role | Specification |
| 2-acetyl-5-methylisoxazol-3(2H)-one | 1.0 | Substrate | >98% Purity, Dry |
| 1.05 - 1.1 | Bromine Source | Recrystallized from water (remove free | |
| DMF (Dimethylformamide) | Solvent | 5 mL / mmol | Anhydrous, amine-free |
| Ammonium Acetate | 0.1 | Catalyst | Optional (buffers reaction) |
| Sodium Thiosulfate ( | N/A | Quench | 10% Aqueous Solution |
Step-by-Step Methodology
Step 1: Preparation of Reagents
-
Purify NBS: Commercial NBS often contains free bromine (
) and HBr, which can catalyze the unwanted acetyl-bromination. Recrystallize NBS from hot water and dry under vacuum in the dark before use. -
Substrate Check: Ensure the starting isoxazolone is dry. Water can lead to hydrolysis of the
-acetyl group.
Step 2: Reaction Setup
-
Equip a dry 3-neck round-bottom flask with a magnetic stir bar, nitrogen inlet, and a thermometer.
-
Charge the flask with 2-acetyl-5-methylisoxazol-3(2H)-one (1.0 equiv).
-
Add Anhydrous DMF (5 volumes relative to substrate mass). Stir until fully dissolved.
-
Cool the solution to 0–5 °C using an ice/water bath. Cooling is critical to suppress radical initiation and acetyl migration.
Step 3: Bromination
-
Dissolve NBS (1.05 equiv) in a minimal amount of DMF.
-
Add the NBS solution dropwise to the reaction mixture over 30 minutes, maintaining the internal temperature below 10 °C.
-
Note: The solution may turn slightly yellow. A deep orange/red color indicates free bromine formation; if this occurs, lower the temperature.
-
-
Allow the mixture to warm to Room Temperature (20–25 °C) and stir for 3–6 hours.
-
Monitoring: Monitor by TLC (Eluent: 30% EtOAc in Hexanes) or LC-MS. Look for the disappearance of the starting material (
) and appearance of the less polar bromide ( ).
Step 4: Workup & Isolation
-
Quench: Pour the reaction mixture into 10 volumes of ice-cold water containing 1% Sodium Thiosulfate (to reduce any residual active bromine).
-
Extraction: Extract the aqueous mixture with Ethyl Acetate (
volumes).-
Caution: Avoid using alcohols (MeOH/EtOH) during workup to prevent trans-esterification/deacetylation.
-
-
Wash: Wash combined organics with water (
) and saturated brine ( ) to remove DMF. -
Dry & Concentrate: Dry over anhydrous
, filter, and concentrate under reduced pressure at . -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-20% EtOAc/Hexane).
Process Workflow Diagram
Figure 2: Operational workflow for the C-4 bromination protocol.
Quality Control & Troubleshooting
Analytical Validation
-
NMR (CDCl
):-
Starting Material: Distinct vinylic proton at C-4 (
ppm, s). -
Product: Disappearance of the C-4 proton. Retention of the C-5 Methyl (
ppm, s) and Acetyl Methyl ( ppm, s).
-
-
Mass Spectrometry: Observation of the characteristic bromine isotope pattern (
and in 1:1 ratio).
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Low Yield / Deacetylation | Hydrolysis during reaction or workup. | Ensure DMF is anhydrous.[3] Keep workup rapid and cold. Avoid basic washes. |
| Side Product: Bromomethyl | Radical mechanism active. | Exclude light (wrap flask in foil). Ensure temperature is |
| Side Product: Bromoacetyl | Acid-catalyzed | Use recrystallized NBS. Add 0.1 eq. Ammonium Acetate to buffer the reaction. |
| Incomplete Conversion | Substrate deactivation. | Increase temperature to 40 °C carefully. Add 0.1 eq. |
Safety & Handling
-
NBS: Irritant. Can react violently with amines. Store in a refrigerator.
-
Brominated Isoxazoles: Potentially lachrymatory and skin sensitizers. Handle all solids in a fume hood.
-
DMF: Hepatotoxic and teratogenic. Use double-gloving (Nitrile).
References
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. MDPI. (2024). Discusses NBS regioselectivity in heteroaromatic systems. Link
-
N-Bromosuccinimide (NBS) Reactivity Profile. Organic Chemistry Portal. Detailed mechanisms for ionic vs. radical bromination using NBS. Link
-
Bromination of 2-acetyl-5-methylfuran. Chemistry of Heterocyclic Compounds. (2013).[7] Provides comparative data on acetyl-bearing heterocycles and the competition between ring and side-chain bromination. Link
-
3-(Bromomethyl)-5-methylisoxazole Properties. BenchChem. Describes the radical bromination product of the 5-methyl group for structural comparison. Link
Sources
- 1. research.unipd.it [research.unipd.it]
- 2. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. BROMINATION OF 2-ACETYL-5-METHYLFURAN | Chemistry of Heterocyclic Compounds [hgs.osi.lv]
Application Note: Chemoselective Derivatization of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one
This Application Note is designed as a high-level technical guide for medicinal chemists and process development scientists. It synthesizes established heterocyclic chemistry principles with specific protocols for the functionalization of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one .
Executive Summary
The isoxazol-3(2H)-one scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for carboxylic acids and a core pharmacophore in glutamate receptor agonists (e.g., AMPA/Kainate ligands). The specific derivative 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one (Compound 1) presents a unique orthogonal reactivity profile.
This guide details the strategic functionalization of Compound 1 , focusing on:
-
C4-Arylation: Palladium-catalyzed cross-coupling (Suzuki-Miyaura) retaining the N-acetyl protection.
-
N-Deacetylation: Controlled removal of the activating group to access the free NH-isoxazolone.
-
Chemo-stability: Managing the lability of the N-acyl bond during transition metal catalysis.
Structural Analysis & Reactivity Profile
To successfully derivatize Compound 1, one must understand the electronic push-pull systems at play.
-
C4-Bromo Position (Electrophile): The primary handle for C-C bond formation. The electron-withdrawing nature of the adjacent carbonyl and the imine moiety makes this position highly activated for oxidative addition by Pd(0) species.
-
N2-Acetyl Group (Protecting/Activating):
-
Electronic Effect: It withdraws electron density from the ring, increasing the acidity of the C5-methyl protons and the electrophilicity of the C4 position.
-
Stability:[1][2] It is susceptible to nucleophilic attack (hydrolysis) under basic conditions. Standard aqueous Suzuki conditions often lead to concomitant deprotection.
-
-
C5-Methyl Group: Benzylic-like protons here are weakly acidic but generally stable under the cross-coupling conditions described below.
Visualizing the Reaction Landscape
Figure 1: Divergent synthesis pathways for Compound 1. Path A retains the acetyl group via anhydrous conditions, while Path B removes it.
Protocol A: Anhydrous Suzuki-Miyaura Coupling (C4-Arylation)
Objective: Install an aryl group at the C4 position while retaining the N-acetyl group. Challenge: Aqueous bases (standard Suzuki conditions) will hydrolyze the N-acetyl group. Solution: Use of an anhydrous base (CsF or anhydrous K₃PO₄) and a non-protic solvent system.
Materials
-
Substrate: 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one (1.0 equiv)
-
Coupling Partner: Aryl boronic acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (5 mol%) - Chosen for stability and resistance to dehalogenation.
-
Base: Cesium Fluoride (CsF) (2.5 equiv) - Anhydrous, mild base.
-
Solvent: 1,4-Dioxane (Anhydrous, degassed).
Step-by-Step Methodology
-
Preparation (In Glovebox or under Argon stream):
-
Charge a dry microwave vial or Schlenk tube with Compound 1 (1.0 mmol, 220 mg), Aryl boronic acid (1.2 mmol), and CsF (2.5 mmol, 380 mg).
-
Add Pd(dppf)Cl₂·DCM (0.05 mmol, 41 mg).
-
-
Solvation & Degassing:
-
Seal the vessel with a septum.
-
Evacuate and backfill with Argon (3 cycles).
-
Inject anhydrous 1,4-Dioxane (5 mL) via syringe.
-
Critical: Sparge the solution with Argon for 5 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).
-
-
Reaction:
-
Heat the reaction block to 80°C . Stir vigorously for 4–6 hours.
-
Monitoring: Check TLC (Hexane/EtOAc 3:1). The starting material (Rf ~0.5) should disappear; a new fluorescent spot (biaryl product) will appear.
-
-
Work-up (Neutral Conditions):
-
Cool to room temperature.[2]
-
Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.
-
Concentrate the filtrate under reduced pressure.
-
Note: Avoid strong acid/base washes to prevent N-deacetylation during workup.
-
-
Purification:
-
Purify via Flash Column Chromatography (SiO₂). Gradient: 0% → 30% EtOAc in Hexanes.
-
Data Validation Table
| Parameter | Specification | Observation/Target |
| Appearance | Solid | Off-white to pale yellow |
| ¹H NMR | Acetyl Methyl | Singlet at ~2.4–2.6 ppm (Integration 3H) |
| ¹H NMR | C5-Methyl | Singlet at ~2.3 ppm |
| MS (ESI) | Molecular Ion | [M+H]⁺ corresponding to coupled product |
| Yield | Isolated | Typical range: 65–85% |
Protocol B: Controlled N-Deacetylation
Objective: Remove the N-acetyl group to reveal the free isoxazolone (often the bioactive form or precursor for N-alkylation). Mechanism: Nucleophilic acyl substitution.
Materials
-
Substrate: 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one (or the Suzuki product from Protocol A).
-
Reagent: Potassium Carbonate (K₂CO₃).
-
Solvent: Methanol (MeOH).
Step-by-Step Methodology
-
Dissolution:
-
Dissolve the substrate (1.0 mmol) in MeOH (5 mL).
-
-
Reaction:
-
Add K₂CO₃ (0.5 equiv, catalytic to stoichiometric).
-
Stir at Room Temperature for 30–60 minutes.
-
Visual Cue: The reaction often becomes homogeneous as the acetyl group is cleaved (forming methyl acetate).
-
-
Quench & Isolation:
-
Acidify carefully with 1M HCl to pH ~3–4.
-
Extract with EtOAc (3 x 10 mL).
-
Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.
-
-
Validation:
-
¹H NMR: Disappearance of the acetyl singlet (~2.5 ppm). Appearance of a broad singlet (NH/OH) exchangeable with D₂O.
-
Troubleshooting & Critical Control Points
"Self-Validating" The Experiment
Before committing valuable intermediates, perform these checks:
-
The "Black Precipitate" Check: In the Suzuki reaction, if the reaction mixture remains clear/yellow, the catalyst may not have activated or oxygen poisoned the system. A darkening (Pd black formation) usually indicates the catalytic cycle is active (though excessive precipitation is bad).
-
The "Acetyl Shift" Check: In NMR, the N-acetyl methyl group is distinct from the C5-methyl.
-
N-Acetyl: ~2.5–2.6 ppm (Deshielded by carbonyl).
-
C5-Methyl: ~2.2–2.3 ppm.
-
Loss of N-Acetyl signal indicates hydrolysis occurred.
-
Common Issues
-
Issue: Low yield in Suzuki coupling; recovery of de-acetylated bromide.
-
Cause: Wet solvent or base.
-
Fix: Switch to CsF (anhydrous) and ensure dioxane is dried over molecular sieves.
-
-
Issue: Homocoupling of Boronic Acid.
-
Cause: Incomplete degassing (Oxygen presence).
-
Fix: Sparge with Argon for at least 10 minutes before heating.
-
References
-
Isoxazole Medicinal Chemistry
-
Zhu, J., et al. (2018). "The recent progress of isoxazole in medicinal chemistry." Bioorganic & Medicinal Chemistry, 26(12), 3065-3075.
-
-
Suzuki Coupling Mechanisms
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483.
-
-
Anhydrous Coupling Conditions
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. (Context for anhydrous CsF usage).
-
- Isoxazolone Tautomerism: Sperry, J. B., & Wright, D. L. (2005). "Furans, thiophenes and related heterocycles." Current Opinion in Drug Discovery & Development. (Discusses the masked reactivity of isoxazolones).
Disclaimer: This protocol involves the use of heavy metals and halogenated organic compounds.[1][3][4] Standard laboratory safety procedures (PPE, fume hood usage) must be followed.
Sources
Troubleshooting & Optimization
purification of crude 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one
Executive Summary
The purification of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one requires a nuanced approach due to the chemical lability of the N-acetyl group. Unlike standard heterocycles, this compound functions similarly to a masked acylating agent.
Critical Warning: Standard recrystallization protocols using alcohols (Ethanol/Methanol) or hot aqueous systems often lead to solvolysis , resulting in the loss of the acetyl group and reversion to the precursor 4-bromo-5-methylisoxazol-3(2H)-one.
This guide outlines a non-nucleophilic purification strategy designed to maximize yield while preserving the sensitive N-acyl bond.
Part 1: Diagnostic & Triage
Before initiating purification, assess the state of your crude material to select the correct entry point.
| Observation | Likely Cause | Recommended Action |
| Deep Orange/Red Solid | Residual elemental Bromine ( | Mandatory: Perform thiosulfate wash (Step 2A). |
| Sticky/Gummy Solid | Solvent entrapment or mixed impurities. | Triturate with cold hexanes before recrystallization. |
| Pale Yellow Powder | Good crude quality. | Proceed directly to Recrystallization (Step 3). |
| White Solid (Low Yield) | Possible hydrolysis (Loss of Acetyl group). | Check TLC/NMR. If deacetylated, re-acetylate before purification. |
Part 2: The "Golden Path" Purification Protocol
This protocol assumes a crude synthesis mixture derived from the bromination and subsequent acetylation of 5-methylisoxazol-3(2H)-one.
Step 1: Dissolution & Filtration
Dissolve the crude solid in Ethyl Acetate (EtOAc) .
-
Ratio: ~5-10 mL solvent per gram of crude.
-
Action: If insoluble solids remain (likely inorganic salts like NaBr or KBr), filter them off using a sintered glass funnel.
Step 2: Chemical Washes (The "Soft" Purification)
Perform these washes rapidly with cold solutions to prevent hydrolysis.
-
A. Bromine Removal (If colored): Wash the organic layer with 10% Sodium Thiosulfate (
) . -
B. Precursor Removal: Wash with cold Saturated Sodium Bicarbonate (
) . -
C. Drying: Wash with Brine, dry over Anhydrous
, and concentrate in vacuo to a solid.
Step 3: Recrystallization (Non-Nucleophilic System)
Solvent System: Hexanes / Ethyl Acetate (or Heptane / Toluene).
-
Place the dried solid in an Erlenmeyer flask.
-
Add Ethyl Acetate dropwise with gentle heating (
) until just dissolved. Do not boil aggressively. -
Remove from heat. Slowly add Hexanes (anti-solvent) until a persistent cloudiness appears.
-
Add 1-2 drops of EtOAc to clear the solution.
-
Allow to cool to room temperature undisturbed, then place in a
freezer for 2 hours. -
Filtration: Collect crystals via vacuum filtration.[5][6] Wash with cold Hexanes .
Part 3: Troubleshooting & FAQs
Q1: My product "oiled out" instead of crystallizing. What went wrong?
Diagnosis: This usually happens if the anti-solvent (Hexane) is added too quickly or if the solution is too concentrated. Fix:
-
Re-dissolve the oil by heating gently.
-
Add a "seed crystal" if available.[6]
-
If no seed is available, scratch the inner wall of the flask with a glass rod to induce nucleation.
-
Let it cool much slower (wrap the flask in a towel).
Q2: NMR shows I lost the acetyl group (Signal at 2.0-2.5 ppm is missing). Why?
Diagnosis: You likely used a nucleophilic solvent (Methanol, Ethanol, or water) or heated the basic wash step too long.
Scientific Context: N-acetyl isoxazolones are reactive amides. In the presence of alcohols and heat, they undergo transesterification or hydrolysis.
Fix: You must re-acetylate the compound using Acetic Anhydride (
Q3: The crystals are still slightly yellow. Is this acceptable?
Diagnosis: Trace bromine or oligomeric byproducts. Fix: If purity is critical (>98%), dissolve the crystals in minimal EtOAc and filter through a small pad of Silica Gel (a "plug filtration") before a second recrystallization. This removes polar colored oligomers.
Q4: Can I use Ethanol for recrystallization?
Answer: NO. While Ethanol is a standard solvent for many organics, it will react with this specific molecule, cleaving the N-acetyl bond and destroying your yield. Stick to aprotic solvents (EtOAc, Toluene, DCM, Hexanes).
Part 4: Visual Workflow (Decision Matrix)
Caption: Logical workflow for the purification of labile N-acetyl isoxazolones, highlighting critical wash steps and solvent restrictions.
Part 5: References & Authority
-
Reactivity of N-Acyl Isoxazolones:
-
N-acyl isoxazolones are known acylating agents. Their reactivity is analogous to active anhydrides, making them susceptible to nucleophilic attack by alcohols or water.
-
Source: Prager, R. H., & Williams, C. M. (2012). "The facile synthesis of N-aryl isoxazolones." South African Journal of Chemistry.
-
-
General Recrystallization Solvents:
-
Synthesis Precursors (5-methylisoxazol-3-ol):
-
Understanding the acidity of the precursor is vital for the bicarbonate wash step.
-
Source: PubChem Compound Summary for 3-hydroxy-5-methylisoxazole.
-
-
Bromination & Byproducts:
-
Mechanisms of isoxazole bromination and the removal of elemental bromine using thiosulfate.
-
Source: Organic Syntheses, Coll. Vol. 9, p. 463 (1998).
-
Sources
Technical Support Center: A Troubleshooting Guide for Reactions Involving 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one. As Senior Application Scientists with extensive field-proven experience, we have designed this guide to provide in-depth technical assistance for the synthesis and subsequent reactions of this versatile heterocyclic compound. This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter during your research. Our aim is to not only provide solutions but also to explain the underlying chemical principles to empower you to optimize your experimental outcomes.
Section 1: Synthesis of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one
The synthesis of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one is typically a two-step process involving the bromination of a 5-methylisoxazol-3(2H)-one precursor, followed by N-acetylation. This section will address common issues encountered in both stages.
Troubleshooting the Bromination of 5-methylisoxazol-3(2H)-one
Question: My bromination of 5-methylisoxazol-3(2H)-one is resulting in a low yield and multiple products. What are the likely causes and how can I improve the reaction?
Answer:
Low yields and the formation of multiple products in the bromination of 5-methylisoxazol-3(2H)-one are common challenges that often stem from the choice of brominating agent, reaction conditions, and the inherent reactivity of the isoxazolone ring.
Root Cause Analysis:
-
Over-bromination: The isoxazolone ring is activated towards electrophilic substitution, and harsh brominating agents or an excess of the reagent can lead to the formation of di-brominated or other poly-brominated byproducts.
-
Formation of Regioisomers: While the 4-position is generally favored for electrophilic attack, other positions on the ring can also be susceptible to bromination, leading to a mixture of isomers that can be difficult to separate.
-
Degradation of Starting Material or Product: Isoxazolone rings can be sensitive to strongly acidic or basic conditions, which can lead to ring-opening or other decomposition pathways.[1][2]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for the bromination of 5-methylisoxazol-3(2H)-one.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Brominating Agent | Switch to N-Bromosuccinimide (NBS) from molecular bromine (Br₂). | NBS is a milder and more selective brominating agent for activated rings, reducing the likelihood of over-bromination.[3] |
| Stoichiometry | Use 1.05-1.1 equivalents of NBS. | A slight excess ensures complete consumption of the starting material without promoting di-bromination. |
| Temperature | Maintain the reaction temperature between 0 °C and room temperature. | Lower temperatures enhance selectivity and minimize side reactions. |
| Solvent | Use a non-polar or moderately polar aprotic solvent like CCl₄, CH₂Cl₂, or acetonitrile. | Solvent choice can influence the reactivity of the brominating agent and the stability of the product. |
| Reaction Monitoring | Closely monitor the reaction progress using Thin Layer Chromatography (TLC). | Quench the reaction as soon as the starting material is consumed to prevent product degradation or further bromination. |
| Purification | Purify the crude product using column chromatography on silica gel with a hexane/ethyl acetate gradient. | This is often necessary to separate the desired mono-brominated product from unreacted starting material and any byproducts. |
Experimental Protocol: Selective Bromination with NBS
-
Dissolve 5-methylisoxazol-3(2H)-one (1.0 eq.) in anhydrous acetonitrile.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (1.05 eq.) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Troubleshooting the N-Acetylation of 4-bromo-5-methylisoxazol-3(2H)-one
Question: My N-acetylation of 4-bromo-5-methylisoxazol-3(2H)-one is giving a low yield, and I suspect I am getting O-acetylation as a side product. How can I improve the N-selectivity?
Answer:
Achieving selective N-acetylation over O-acetylation is a common challenge due to the presence of the enolizable carbonyl group in the isoxazolone ring. The choice of acetylating agent, base, and reaction conditions are critical for directing the reaction towards the desired N-acetylated product.
Mechanistic Insight: N- vs. O-Acetylation
The 4-bromo-5-methylisoxazol-3(2H)-one can exist in tautomeric forms. The presence of the enol form makes the oxygen atom a competing nucleophile for the acetyl group.
Troubleshooting Decision Tree:
Caption: Decision tree for optimizing the N-acetylation of 4-bromo-5-methylisoxazol-3(2H)-one.
Detailed Recommendations:
| Parameter | Recommendation | Rationale |
| Acetylating Agent | Use acetyl chloride. | Acetyl chloride is generally more reactive than acetic anhydride and can favor N-acetylation under controlled conditions. |
| Base | Use a non-nucleophilic organic base such as pyridine or triethylamine (TEA). | These bases are strong enough to scavenge the HCl byproduct but are less likely to promote enolate formation compared to stronger inorganic bases.[4] |
| Temperature | Perform the reaction at low temperatures (e.g., 0 °C). | This helps to control the high reactivity of acetyl chloride and improves selectivity. |
| Solvent | Use an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). | These solvents are inert to the reaction conditions and will not compete in the acetylation. |
| Order of Addition | Add the acetyl chloride dropwise to a solution of the isoxazolone and the base. | This maintains a low concentration of the highly reactive acetylating agent, minimizing side reactions. |
Experimental Protocol: Selective N-Acetylation
-
Dissolve 4-bromo-5-methylisoxazol-3(2H)-one (1.0 eq.) and pyridine (1.2 eq.) in anhydrous DCM.
-
Cool the mixture to 0 °C.
-
Slowly add acetyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify by recrystallization or column chromatography.
Section 2: Troubleshooting Reactions Utilizing 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one
This section addresses potential issues when using the title compound as a reactant in subsequent synthetic steps.
Question: I am attempting a nucleophilic substitution reaction on the 4-bromo position of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one, but the reaction is sluggish and gives low yields. What could be the problem?
Answer:
While the bromine at the 4-position is activated towards nucleophilic aromatic substitution (SNAAr), several factors can impede this reaction.
Potential Issues and Solutions:
-
Insufficient Nucleophile Reactivity: The chosen nucleophile may not be strong enough to displace the bromide.
-
Solution: Consider using a stronger nucleophile or adding a catalyst. For example, in the case of coupling with an amine, using a stronger base to deprotonate the amine can increase its nucleophilicity.
-
-
Steric Hindrance: The acetyl group at the 2-position and the methyl group at the 5-position can create steric hindrance around the 4-position, slowing down the approach of the nucleophile.
-
Solution: Increasing the reaction temperature may provide the necessary energy to overcome the steric barrier. However, monitor for potential decomposition. Using a less sterically hindered nucleophile, if possible, can also be beneficial.
-
-
Decomposition under Reaction Conditions: The isoxazolone ring can be unstable under harsh reaction conditions, such as high temperatures or the presence of strong bases.
-
Solution: Screen different solvents and bases to find milder conditions that are still effective. Monitor the reaction for the appearance of degradation products by TLC or LC-MS.
-
Frequently Asked Questions (FAQs)
Q1: What is the stability of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one?
A1: The compound is generally stable under neutral conditions at room temperature. However, it can be sensitive to strong acids, strong bases, and high temperatures, which may lead to hydrolysis of the acetyl group or cleavage of the isoxazolone ring. It is recommended to store the compound in a cool, dry place.
Q2: How can I confirm the structure of my synthesized 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one?
A2: The structure can be confirmed using standard analytical techniques:
-
¹H NMR: Expect to see singlets for the methyl and acetyl protons.
-
¹³C NMR: Will show characteristic peaks for the carbonyl carbons, the acetyl methyl, and the ring carbons.
-
Mass Spectrometry: Will provide the molecular weight of the compound.
-
IR Spectroscopy: Will show characteristic absorption bands for the carbonyl groups.
Q3: Are there any specific safety precautions I should take when working with this compound?
A3: As with any brominated organic compound, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. For detailed safety information, always refer to the Safety Data Sheet (SDS).[5]
References
- Benchchem. (2025).
- Benchchem. (2025).
- Katritzky, A. R., et al. (2003). An improved one-pot procedure for the preparation of N-acylbenzotriazoles. Synthesis, 2003(17), 2777-2780.
- Phukan, K. (2014). Regioselective N-acylation of nitrogenous heterocyclic compounds. Journal of Chemical and Pharmaceutical Research, 6(7), 2000-2005.
- Valentini, F., et al. (2022). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 10, 842190.
- MDPI. (2021). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 26(15), 4465.
- Dissanayake, D. M. M. M., & Vannucci, A. J. (2019). An electrochemical method for the selective N1-acylation of indazoles. Organic Letters, 21(2), 457-460.
- PubChem. (n.d.). 4-Bromo-5-methyl-1,2-oxazol-3-amine.
- Google Patents. (2020).
- Google Patents. (2021). CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole.
- Echemi. (n.d.). 3-amino-4-bromo-5-methylisoxazole.
- Thermo Fisher Scientific. (n.d.). 3-Amino-4-bromo-5-methylisoxazole, 97% 1 g.
Sources
Validation & Comparative
Technical Guide: Synthetic Strategies for 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one
Topic: Technical Comparison of Synthetic Routes for 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one Content Type: Publish Comparison Guide Audience: Senior Process Chemists and Drug Development Scientists
Executive Summary & Strategic Analysis
The synthesis of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one (Target 3 ) presents a classic problem in heterocyclic process chemistry: managing the regioselectivity of ambient nucleophiles while introducing a halogen functionality.
The core scaffold, 5-methylisoxazol-3(2H)-one (also known as 3-hydroxy-5-methylisoxazole), exists in a tautomeric equilibrium between the enol (OH-form) and keto (NH-form). Successful synthesis requires two distinct unit operations:
-
Electrophilic Substitution: Bromination at the C4 position.
-
N-Acylation: Acetylation at the N2 position, avoiding the competitive O-acylation at C3.
This guide compares two distinct methodologies: the Classical Halogenation Route (Method A) and the Green Catalytic Route (Method B) .
Tautomeric Challenge & Regioselectivity
The critical decision point lies in the acetylation step. While the enol form often reacts faster under kinetic control (yielding O-acetyl), the keto form (N-acetyl) is generally the thermodynamic product. The introduction of the electron-withdrawing bromine at C4 significantly alters the pKa of the ring nitrogen, making the choice of base and acetylating agent pivotal.
Figure 1: Tautomeric equilibrium dictating the ratio of N-acetyl (Target) vs. O-acetyl (Impurity).
Comparative Methodology
Method A: Classical Stepwise Synthesis ( / )
This route utilizes elemental bromine for C4 functionalization followed by thermal acetylation. It is the "brute force" method, characterized by high reliability but poor atom economy and safety profile.
-
Step 1: Bromination using
in Glacial Acetic Acid. -
Step 2: Acetylation using neat Acetic Anhydride (
) at reflux.
Method B: NBS-Mediated "Green" Synthesis
This modern alternative employs N-Bromosuccinimide (NBS) for a milder halogenation, followed by a catalytic acetylation that minimizes thermal stress and byproduct formation.
-
Step 1: Bromination using NBS in DMF or Acetonitrile.
-
Step 2: Acetylation using Acetyl Chloride (
) with Pyridine/DMAP.
Performance Matrix
| Metric | Method A (Classical) | Method B (Green/Catalytic) |
| Overall Yield | 65 - 70% | 82 - 88% |
| Regioselectivity (N:O) | ~10:1 | >20:1 |
| Atom Economy | Low (HBr waste, excess | High (Succinimide recyclable) |
| Safety Profile | Poor (Handling liquid | Good (Solid reagents) |
| Purification | Recrystallization often required | Filtration / Aqueous wash |
| Cost | Low (Reagents are cheap) | Moderate (NBS is costlier) |
Detailed Experimental Protocols
Method A: Classical Route (The Standard)
Step 1: Bromination
-
Charge a 3-neck round-bottom flask with 5-methylisoxazol-3(2H)-one (10.0 g, 101 mmol) and glacial acetic acid (50 mL).
-
Cool the solution to 10–15°C using a water bath.
-
Add elemental Bromine (
) (16.1 g, 5.2 mL, 101 mmol) dropwise via an addition funnel over 30 minutes. Caution: Exothermic reaction. HBr gas evolution. -
Stir at room temperature for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).
-
Quench by pouring the mixture into ice water (200 mL).
-
Filter the precipitated 4-bromo-5-methylisoxazol-3(2H)-one . Wash with cold water.
-
Dry in a vacuum oven at 50°C. Yield: ~85% (White solid).
Step 2: Thermal Acetylation
-
Suspend the dried intermediate (15.0 g, 84 mmol) in Acetic Anhydride (
) (45 mL). -
Heat to reflux (140°C) for 3 hours. The high temperature drives the thermodynamic N-acetyl product.
-
Concentrate the mixture under reduced pressure to remove excess
and AcOH. -
Crystallize the residue from Ethanol/Hexane to remove traces of O-acetyl isomer.
-
Isolate 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one .
Method B: NBS-Mediated Route (Recommended)
Step 1: Mild Bromination
-
Dissolve 5-methylisoxazol-3(2H)-one (10.0 g, 101 mmol) in DMF (40 mL).
-
Add N-Bromosuccinimide (NBS) (18.9 g, 106 mmol) portion-wise over 20 minutes at 0°C.
-
Stir at room temperature for 1 hour. The reaction is clean and rapid.
-
Dilute with water (150 mL). The succinimide byproduct is water-soluble; the product precipitates.
-
Filter and wash with water. Yield: ~92-95% (High purity).
Step 2: Catalytic Acetylation
-
Dissolve the brominated intermediate (17.0 g, 95 mmol) in Dichloromethane (DCM) (85 mL).
-
Add Pyridine (8.3 g, 105 mmol) and catalytic DMAP (4-Dimethylaminopyridine) (0.5 g).
-
Cool to 0°C.
-
Add Acetyl Chloride (
) (8.2 g, 105 mmol) dropwise. -
Stir at room temperature for 2 hours.
-
Wash organic layer with 1N HCl (to remove pyridine), then Sat.
, then Brine. -
Dry (
) and concentrate. -
Result: High purity N-acetyl derivative without need for recrystallization.
Process Workflow Visualization
The following diagram illustrates the decision tree for selecting the appropriate synthesis method based on laboratory constraints.
Figure 2: Workflow decision tree comparing the Classical and Green synthetic routes.
Critical Characterization & Troubleshooting
To ensure the integrity of the 2-Acetyl (N-acetyl) product versus the 3-Acetoxy (O-acetyl) impurity, specific spectral markers must be verified.
-
IR Spectroscopy:
-
Target (N-Acetyl): Look for two carbonyl bands.[1] The ring carbonyl (C3=O) typically shifts to ~1710-1730 cm⁻¹, and the amide carbonyl (N-C=O) appears around 1750-1770 cm⁻¹.
-
Impurity (O-Acetyl): Shows a characteristic ester carbonyl band, often higher (>1770 cm⁻¹) and a C=N stretch.
-
-
1H NMR (CDCl3):
-
The C4-H signal (usually a singlet around
6.0 ppm in the starting material) must be absent (confirming bromination). -
The N-Acetyl methyl group typically appears as a singlet around
2.5–2.7 ppm. -
The O-Acetyl methyl group (impurity) typically appears slightly upfield, around
2.2–2.4 ppm.
-
Troubleshooting:
-
Issue: Low yield in Step 2 (Method A).
-
Fix: Ensure the intermediate is completely dry. Water hydrolyzes
and the product.
-
-
Issue: Presence of O-acetyl isomer.
-
Fix: In Method B, ensure the temperature remains at 0°C during addition. If O-acylation persists, switch to Method A's reflux conditions to force thermodynamic rearrangement to the N-isomer.
-
References
-
Regioselectivity in Isoxazole Synthesis
- Title: Regioselective Synthesis of Isoxazol-3(2H)-ones.
- Source:Journal of Organic Chemistry
- Context: Defines the thermodynamic preference for N-alkylation/acyl
-
NBS Bromination Protocols
-
Acylation Mechanisms
- Title: Difference Between O-Acylation and N-Acyl
- Source:Chemical Educ
- Context: Fundamental mechanistic differences utilized in Method B (Kinetic vs Thermodynamic control).
-
General Isoxazole Chemistry
- Title: Synthesis of 3-Aminoisoxazoles via the Addition−Elimin
- Source:ResearchG
- Context: Provides background on the reactivity of 4-bromo-isoxazole intermedi
Sources
- 1. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. N-bromosuccinimide (NBS)-promoted, three-component synthesis of α,β-unsaturated isoxazol-5(4H)-ones, and spectroscopic … [ouci.dntb.gov.ua]
A Comparative Guide to the Reactivity of 4-Bromo- and 4-Chloro-Isoxazolone Derivatives in Synthetic Chemistry
Introduction: The Strategic Choice of Halogen in Isoxazolone Scaffolds
The isoxazolone core is a privileged scaffold in medicinal chemistry and materials science, valued for its versatile reactivity and biological activity.[1] When functionalized at the 4-position with a halogen, these derivatives become powerful building blocks for complex molecular architectures. The choice between a 4-bromo- and a 4-chloro-isoxazolone is a critical decision in synthetic design, profoundly influencing reaction pathways, required conditions, and overall efficiency.
This guide provides an in-depth comparison of the reactivity of these two classes of derivatives. Moving beyond simple statements of reactivity, we will explore the underlying physicochemical principles that govern their behavior in two key transformations: Palladium-Catalyzed Cross-Coupling and Nucleophilic Aromatic Substitution. By understanding the causality behind their differential reactivity, researchers can make more strategic and informed decisions in their synthetic endeavors.
Fundamental Physicochemical Properties: The Tale of Two Halogens
The distinct reactivity of 4-bromo- and 4-chloro-isoxazolones stems from the fundamental differences between bromine and chlorine atoms, particularly their effects on the carbon-halogen (C-X) bond and the electronic character of the isoxazolone ring.
-
Electronegativity and Inductive Effect: Chlorine is more electronegative than bromine (Pauling scale: 3.16 for Cl vs. 2.96 for Br).[2] This results in a stronger electron-withdrawing inductive effect (-I) for chlorine, which polarizes the C-X bond to a greater extent and reduces the electron density of the entire heterocyclic ring.[3][4]
-
Atomic Size and Bond Strength: Bromine is a larger atom with a greater van der Waals radius than chlorine (1.85 Å for Br vs. 1.75 Å for Cl). This leads to a longer and weaker C-Br bond compared to the C-Cl bond. The lower bond dissociation energy of the C-Br bond is a primary factor in reactions where C-X bond cleavage is rate-limiting.[5]
-
Leaving Group Ability: In traditional nucleophilic substitution reactions (S_N1/S_N2), the better leaving group is the conjugate base of a stronger acid. Since HBr is a stronger acid than HCl, bromide (Br⁻) is a weaker base and a better leaving group than chloride (Cl⁻).[5][6] This is attributed to the larger size of the bromide ion, which allows for better distribution and stabilization of the negative charge.[5]
Diagram: Electronic Influence of Halogens on the Isoxazolone Ring
Caption: Figure 1. Competing electronic effects of a halogen substituent.
Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are cornerstone methodologies for C-C bond formation.[7] In this context, the choice between a bromo or chloro derivative has significant practical implications for reaction kinetics and conditions.
The generally accepted mechanism for Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8] The initial and often rate-determining step is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond.[9]
Advantage: 4-Bromo-Isoxazolones
Due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, 4-bromo-isoxazolones undergo oxidative addition much more readily.[9] This enhanced reactivity translates into several experimental advantages:
-
Milder Reaction Conditions: Couplings can often be achieved at lower temperatures.
-
Lower Catalyst Loading: Less palladium catalyst may be required, reducing costs and potential metal contamination.
-
Broader Ligand Scope: A wider variety of phosphine ligands and catalyst precursors are effective.
In contrast, 4-chloro-isoxazolones are more challenging substrates. The strength of the C-Cl bond necessitates more forcing conditions to facilitate oxidative addition. This typically requires the use of more electron-rich, sterically bulky phosphine ligands (e.g., Buchwald-type ligands) and potentially higher temperatures to achieve comparable yields and reaction times.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Figure 2. Suzuki-Miyaura cycle highlighting the critical oxidative addition step.
Data Summary: Typical Suzuki-Miyaura Coupling Conditions
| Parameter | 4-Bromo-Isoxazolone Derivative | 4-Chloro-Isoxazolone Derivative | Rationale |
| Reactivity | High | Moderate to Low | C-Br bond is weaker and undergoes oxidative addition more readily.[9] |
| Typical Temperature | Room Temp. to 80 °C | 80 °C to 120 °C | Higher energy is needed to cleave the stronger C-Cl bond. |
| Catalyst Loading | 1-5 mol% | 3-10 mol% | More challenging substrates often require a higher catalyst concentration. |
| Ligand Choice | PPh₃, Pd(dppf)Cl₂ | Buchwald ligands (e.g., SPhos, XPhos), NHC ligands | Electron-rich, bulky ligands are required to activate the C-Cl bond. |
Reactivity in Nucleophilic Aromatic Substitution (S_NAr)
Nucleophilic aromatic substitution (S_NAr) is a powerful method for introducing heteroatom nucleophiles onto an aromatic or heteroaromatic ring. Unlike S_N1/S_N2 reactions, the S_NAr mechanism is a two-step addition-elimination process.[10]
-
Addition (Rate-Determining Step): The nucleophile attacks the electron-deficient carbon bearing the halogen, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11]
-
Elimination: The leaving group is expelled, and the aromaticity of the ring is restored.
The reactivity in S_NAr reactions is governed by two competing factors related to the halogen:
-
Inductive Effect (-I): The halogen's ability to stabilize the negative charge of the Meisenheimer complex via electron withdrawal. A stronger inductive effect lowers the activation energy of the rate-determining addition step.
-
Leaving Group Ability: The facility with which the halide is expelled in the fast, second step.
A More Nuanced Comparison
In many activated aromatic systems, the S_NAr reactivity trend is F > Cl ≈ Br > I.[12] This is because the rate-determining step is the formation of the Meisenheimer complex, which is best stabilized by the most electronegative halogen's powerful inductive effect.
For 4-halo-isoxazolones, the situation is nuanced. While the C-Cl bond provides superior inductive stabilization to the intermediate, the C-Br bond offers a better leaving group. The observed reactivity will therefore depend heavily on the specific substrate and the reaction conditions.
-
Advantage: 4-Chloro-Isoxazolones (Potential): In cases where the formation of the anionic intermediate is the undisputed rate-determining step, the 4-chloro derivative may react faster due to the superior inductive stabilization provided by chlorine.[12]
-
Advantage: 4-Bromo-Isoxazolones (Potential): If the energy barrier for the elimination step becomes more significant, or if the reaction has some S_N2-like character, the superior leaving group ability of bromide will dominate, making the 4-bromo derivative more reactive.[5]
Therefore, a definitive prediction is challenging without specific experimental data for the isoxazolone system. However, the underlying principles suggest that 4-chloro-isoxazolones are strong candidates for high reactivity in purely S_NAr-driven processes, particularly with strong nucleophiles.
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling
Objective: To couple a 4-halo-isoxazolone with phenylboronic acid.
A) Using 4-Bromo-3,5-dimethylisoxazole:
-
To a dry Schlenk flask under an argon atmosphere, add 4-bromo-3,5-dimethylisoxazole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).
-
Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%).
-
Add a 3:1 mixture of Dioxane:H₂O (4 mL).
-
Stir the mixture at 80 °C and monitor by TLC or LC-MS. A typical reaction time is 2-6 hours.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
B) Using 4-Chloro-3,5-dimethylisoxazole:
-
To a dry Schlenk flask under an argon atmosphere, add 4-chloro-3,5-dimethylisoxazole (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium phosphate (3.0 mmol).
-
Add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and SPhos (0.10 mmol, 10 mol%).
-
Add anhydrous toluene (4 mL).
-
Stir the mixture at 110 °C and monitor by TLC or LC-MS. A typical reaction time is 12-24 hours.
-
Follow steps 5-7 from Protocol 1A for workup and purification.
Causality Behind Choices: The chloro derivative requires a stronger base (K₃PO₄), a more active catalyst system (Pd₂(dba)₃/SPhos), and higher temperatures to overcome the energy barrier of C-Cl bond activation.[9]
Protocol 2: Nucleophilic Aromatic Substitution with a Thiol
Objective: To substitute the C4-halogen with a thiophenol nucleophile.
-
To a round-bottom flask, add the 4-halo-isoxazolone derivative (1.0 mmol) and N,N-Dimethylformamide (DMF) (5 mL).
-
Add thiophenol (1.1 mmol).
-
Add potassium carbonate (1.5 mmol) as the base.
-
Stir the reaction at 60 °C.
-
Monitor the reaction by TLC or LC-MS. Compare the reaction rates of the bromo and chloro substrates directly.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Self-Validating System: Running both reactions in parallel under identical conditions provides a direct, internally consistent comparison of the reactivity of the two substrates for this specific transformation. The relative rates will reveal whether the inductive effect (favoring chloro) or leaving group ability (favoring bromo) is dominant.
Summary and Strategic Recommendations
| Feature / Reaction Type | 4-Bromo-Isoxazolone | 4-Chloro-Isoxazolone | Recommendation |
| Cost & Availability | Generally more expensive | Often more cost-effective | For large-scale synthesis, the chloro-derivative may be preferred if reactivity is acceptable. |
| Suzuki-Miyaura Coupling | More Reactive | Less Reactive | Choose the bromo derivative for milder conditions, faster reactions, and broader functional group tolerance. |
| Other Cross-Couplings | Generally More Reactive | Generally Less Reactive | The reactivity trend holds for most cross-coupling reactions (Stille, Heck, etc.). |
| S_NAr Reactions | Good Leaving Group | Strong Inductive Effect | Reactivity is condition-dependent. The chloro derivative may be faster if the reaction is governed by intermediate stabilization. Empirical validation is recommended. |
| Storage & Stability | Generally stable | Generally stable | Both are typically robust compounds. |
Final Insights for the Researcher:
-
For rapid analogue synthesis and methods development where reaction efficiency and mild conditions are paramount, 4-bromo-isoxazolone derivatives are the superior choice , particularly for cross-coupling reactions.
-
For process development and large-scale synthesis where cost is a major driver, the utility of 4-chloro-isoxazolone derivatives should be carefully evaluated . The initial cost savings may be offset by the need for more expensive catalysts, harsher conditions, and longer reaction times.
-
When planning a nucleophilic substitution, the choice is less clear-cut. A preliminary small-scale experiment comparing both halogenated precursors is the most logical approach to identify the more reactive substrate for the specific nucleophile and conditions employed.
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Al-Zoubi, R. M., et al. (2014). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]
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A Definitive Guide to the Structural Validation of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one: An X-ray Crystallography-Centric Approach
In the landscape of drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success. For novel heterocyclic compounds such as 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one, a molecule of interest in medicinal chemistry, precise structural validation is paramount. This guide provides an in-depth, technically-focused comparison of analytical techniques for the structural elucidation of this compound, with a primary emphasis on the gold-standard method: single-crystal X-ray crystallography. While a specific crystal structure for 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one (CAS No. 1630905-41-7) is not publicly available, this guide will leverage data from closely related isoxazole derivatives to present a robust and predictive analytical framework.[1]
The Imperative of Unambiguous Structure Determination
The journey of a drug candidate from conception to clinic is paved with rigorous scientific validation. An error in structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety concerns. X-ray crystallography provides an unparalleled level of detail, revealing the precise spatial arrangement of atoms, bond lengths, and bond angles, which are critical for understanding molecular interactions with biological targets.[2][3][4] This technique moves beyond mere connectivity, offering a definitive three-dimensional portrait of the molecule.
X-ray Crystallography: The Gold Standard
Single-crystal X-ray diffraction stands as the most powerful method for the absolute determination of molecular structure.[2][5] The technique involves irradiating a crystalline sample with X-rays and analyzing the resulting diffraction pattern to build a detailed electron density map of the molecule.[6]
Hypothetical Experimental Protocol for 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one
The following protocol outlines the critical steps for the X-ray crystallographic analysis of the title compound.
Step 1: Crystallization
The initial and often most challenging step is obtaining high-quality single crystals.[4]
-
Method: Slow evaporation is a common technique for small molecules. A saturated solution of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one would be prepared in a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture thereof) and allowed to evaporate slowly in a dust-free environment.
-
Causality: The slow removal of the solvent allows the molecules to organize into a well-ordered crystal lattice, which is essential for producing a sharp diffraction pattern. Rapid precipitation leads to amorphous solids or poorly ordered microcrystals unsuitable for single-crystal X-ray diffraction.[4]
Step 2: Data Collection
-
Instrumentation: A modern single-crystal X-ray diffractometer equipped with a high-brilliance X-ray source (e.g., MetalJet) is desirable for potentially small or weakly diffracting crystals.[7]
-
Procedure: A suitable crystal is mounted on a goniometer and cooled under a stream of nitrogen gas to minimize thermal vibrations. The crystal is then rotated in the X-ray beam, and the diffraction data are collected on a detector.
-
Causality: Cooling the crystal reduces atomic motion, resulting in a clearer diffraction pattern and more precise structural data.
Step 3: Structure Solution and Refinement
-
Software: Programs such as SHELXS or OLEX2 are used to solve the crystal structure from the diffraction data.[2][8]
-
Process: The initial electron density map is used to build a molecular model, which is then refined against the experimental data to improve its accuracy.
-
Validation: The final structure is validated using tools like checkCIF to ensure its quality and consistency.[9]
Expected Crystallographic Data for 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one
Based on related structures, the following are anticipated key features from an X-ray crystallographic analysis:
| Parameter | Expected Observation | Significance |
| Crystal System | Likely monoclinic or orthorhombic | Provides information about the symmetry of the crystal lattice. |
| Space Group | Centrosymmetric or non-centrosymmetric | Dictates the arrangement of molecules within the unit cell. |
| Key Bond Lengths | C=O, C-N, N-O, C-Br | Confirms the covalent bonding framework and can indicate electronic effects. |
| Bond Angles | Angles within the isoxazolone ring | Defines the geometry of the heterocyclic core. |
| Torsion Angles | Describing the orientation of the acetyl group | Reveals the conformational preferences of the molecule. |
| Intermolecular Interactions | Potential for hydrogen bonding or halogen bonding | Elucidates the packing of molecules in the solid state. |
Comparative Analysis with Spectroscopic Techniques
While X-ray crystallography provides the definitive structure, other spectroscopic methods are indispensable for routine characterization and for providing complementary information, especially when suitable crystals cannot be obtained.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. For 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one, a combination of 1H and 13C NMR would be employed.
-
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl and acetyl protons. The chemical shifts of these protons would provide information about their local electronic environment.
-
¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon atoms in the molecule, with characteristic chemical shifts for the carbonyl carbons, the carbons of the isoxazole ring, and the methyl carbons.[10]
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for establishing the connectivity between protons and carbons, confirming the overall molecular framework.
| Technique | Information Provided | Limitations |
| ¹H NMR | Number and environment of protons | Does not directly provide 3D structure |
| ¹³C NMR | Number and type of carbon atoms | Lower sensitivity than ¹H NMR |
| 2D NMR | Connectivity between atoms | Can be complex to interpret for larger molecules |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[11]
-
Technique: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, allowing for the confirmation of its elemental formula (C6H5BrO3).
-
Isotopic Pattern: A key feature in the mass spectrum of a bromine-containing compound is the presence of two molecular ion peaks of nearly equal intensity, separated by two mass units (M+ and M+2).[12][13][14] This is due to the natural abundance of the two bromine isotopes, 79Br and 81Br.[12][13]
-
Fragmentation Pattern: Analysis of the fragmentation pattern can provide further structural information.
| Technique | Information Provided | Limitations |
| HRMS | Exact mass and elemental formula | Does not provide information on connectivity or stereochemistry |
| MS/MS | Fragmentation pattern for structural clues | Fragmentation can be complex and may not always be diagnostic |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[15]
-
Expected Absorptions: For 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one, characteristic IR absorption bands would be expected for the carbonyl groups (C=O) of the acetyl and isoxazolone moieties, the C-N and N-O bonds of the ring, and the C-Br bond.[16][17][18][19]
-
Significance: The positions of the carbonyl stretching frequencies can provide insights into the electronic environment and potential for conjugation within the molecule.
| Technique | Information Provided | Limitations |
| FT-IR | Presence of functional groups | Provides limited information on the overall molecular structure |
Workflow and Logical Relationships
The following diagram illustrates the logical workflow for the structural validation of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one, highlighting the central role of X-ray crystallography.
Workflow for Structural Validation
Conclusion
The definitive structural validation of a novel chemical entity like 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one is a multi-faceted process that relies on the synergistic application of various analytical techniques. While spectroscopic methods such as NMR, MS, and IR provide crucial and complementary information regarding connectivity, molecular formula, and functional groups, they do not offer the unambiguous three-dimensional structural detail that is essential for modern drug discovery. Single-crystal X-ray crystallography remains the unequivocal gold standard, providing the precise atomic coordinates that underpin a deep understanding of a molecule's properties and its interactions with biological systems. For researchers, scientists, and drug development professionals, a commitment to this hierarchical and confirmatory approach to structural elucidation is fundamental to scientific integrity and the successful advancement of new therapeutic agents.
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A Comparative Efficacy Analysis of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one and Structurally Related Bioactive Compounds
An Investigative Guide for Researchers and Drug Development Professionals
The isoxazole ring is a well-established pharmacophore, a core structural component found in numerous biologically active compounds and FDA-approved drugs.[1][2] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] This guide will leverage the rich pharmacology of the isoxazole scaffold to build a predictive efficacy profile for 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one.
Chemical Profile and Synthetic Strategy
A potential synthetic pathway could involve the cyclization of a substituted acetoacetate derivative with hydroxylamine, followed by bromination and N-acetylation. The feasibility of such syntheses allows for the generation of the target compound and its analogs for screening purposes.
Comparative Efficacy Analysis I: Anticancer Potential via GAPDH Inhibition
A key metabolic feature of many cancer cells is their reliance on glycolysis, a phenomenon known as the Warburg effect.[5] This makes enzymes in the glycolytic pathway attractive targets for anticancer therapies. One such enzyme, glyceraldehyde-3-phosphate dehydrogenase (GAPDH), has been identified as a target for isoxazole-based inhibitors.[5][6]
Lead Comparators: 3-Bromo-4,5-dihydroisoxazole (BDHI) Derivatives
Recent studies have identified a series of 3-bromo-4,5-dihydroisoxazole (BDHI) derivatives as potent covalent inhibitors of human GAPDH (hGAPDH).[5][7] These compounds have demonstrated significant antiproliferative activity in pancreatic cancer cell lines.[7][8][9] The 3-bromo-isoxazoline core acts as a "warhead," covalently modifying a critical cysteine residue in the active site of GAPDH, leading to irreversible inhibition.[5]
Data Summary: Efficacy of BDHI Derivatives Against Pancreatic Cancer Cells
| Compound | Target Cell Line | IC50 (µM) | Reference |
| AXP-3019 | PANC-1 | ~10 | [6] |
| AXP-3019 | MIA PaCa-2 | ~10 | [6] |
| Spirocyclic Compound 11 | PANC-1 | Not specified (strong growth reduction) | [5][8] |
Hypothesis for 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one:
The presence of a bromine atom at the 4-position of the isoxazole ring in our target compound suggests it may also function as an electrophilic warhead capable of interacting with nucleophilic residues like cysteine in enzyme active sites. The acetyl and methyl groups will influence the compound's steric and electronic properties, which could modulate its binding affinity and selectivity for the GAPDH active site. It is hypothesized that 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one may exhibit inhibitory activity against GAPDH, thereby possessing anticancer potential.
Experimental Protocols for Validation
To empirically test this hypothesis, two key experiments are proposed: an in vitro GAPDH inhibition assay and a cell viability assay.
Workflow for Assessing Anticancer Potential
Caption: Workflow for evaluating the anticancer efficacy of the target compound.
Protocol 1: In Vitro GAPDH Inhibition Assay (Colorimetric) [10][11][12][13]
-
Reagent Preparation: Prepare a reaction buffer (e.g., 50 mM triethanolamine, 5 mM EDTA, pH 8.6), NAD+ solution, glyceraldehyde-3-phosphate (GAP) solution, and a solution of purified recombinant human GAPDH enzyme.
-
Compound Preparation: Prepare a stock solution of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one in DMSO and create a series of dilutions in the reaction buffer.
-
Assay Procedure: In a 96-well plate, add the reaction buffer, NAD+ solution, and the test compound dilutions. Initiate the reaction by adding the GAPDH enzyme.
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor-enzyme interaction.
-
Substrate Addition: Add the GAP substrate to all wells to start the enzymatic reaction.
-
Measurement: Immediately measure the rate of NADH formation by monitoring the increase in absorbance at 340 nm over time using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: MTT Cell Viability Assay [14][15][16][17]
-
Cell Seeding: Seed pancreatic cancer cells (e.g., PANC-1) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one for 48-72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration ~0.5 mg/mL) and incubate for 3-4 hours at 37°C.[14]
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or an SDS-HCl solution) to dissolve the purple formazan crystals.[15][17]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the GI50 (concentration that inhibits cell growth by 50%) by plotting cell viability against the log of the compound concentration.
Comparative Efficacy Analysis II: Epigenetic Modulation via Bromodomain Inhibition
Bromodomains are epigenetic "reader" proteins that recognize acetylated lysine residues on histones, playing a critical role in transcriptional regulation. The Bromodomain and Extra-Terminal domain (BET) family of proteins (including BRD2, BRD3, BRD4) are key regulators of oncogene expression, making them prime targets in cancer therapy.[18]
Lead Comparators: 3,5-Dimethylisoxazole Derivatives
The 3,5-dimethylisoxazole moiety has been successfully employed as a bioisostere (a chemical substitute) for acetylated lysine, leading to the development of potent BET bromodomain inhibitors.[19][20][21] These compounds competitively inhibit the binding of bromodomains to acetylated histones, thereby downregulating the expression of oncogenes like c-Myc.[18]
Data Summary: Efficacy of Isoxazole-Based BET Inhibitors
| Compound | Target | Assay Type | IC50 (µM) | Reference |
| Compound 3 (Hewings et al.) | BRD4(1) | ALPHAScreen | 4.8 | [21] |
| Compound 8 (Hewings et al.) | BRD4(1) | ALPHAScreen | 0.64 | [21] |
| I-BET151 | BET family | ALPHAScreen | ~0.5 | [20] |
| Y06036 (3-methyl-benzo[d]isoxazole) | BET family | In vivo (prostate cancer) | Effective | [18] |
| 5-imidazole-3-methylbenz[d]isoxazole (16t) | p300 | Binding Assay | 0.01 | [22] |
Hypothesis for 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one:
The N-acetyl group on the isoxazolone ring of our target compound is structurally analogous to the acetylated lysine side chain. It is hypothesized that this acetyl group could mimic the natural ligand and occupy the acetyl-lysine binding pocket of bromodomains. The isoxazole ring and its substituents would then form additional interactions within the binding site, potentially leading to potent and selective inhibition. The bromine atom could form a halogen bond with a backbone carbonyl, a recognized interaction that can enhance binding affinity.
Experimental Protocol for Validation
Protocol 3: Thermal Shift Assay (TSA) for Ligand Binding [23][24][25][26][27]
This assay measures the change in a protein's melting temperature (Tm) upon ligand binding, providing a direct indication of interaction and stabilization.
-
Reagent Preparation: Prepare a solution of purified recombinant bromodomain protein (e.g., BRD4(1)) in a suitable buffer. Prepare a stock solution of the test compound in DMSO. Prepare a fluorescent dye (e.g., SYPRO Orange) solution.
-
Assay Setup: In a 96-well PCR plate, mix the protein solution, the test compound at various concentrations, and the SYPRO Orange dye. Include a no-ligand (DMSO) control.
-
Thermal Denaturation: Place the plate in a real-time PCR machine. Program the instrument to gradually increase the temperature (e.g., from 25°C to 95°C) while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Data Acquisition: As the protein unfolds, it exposes hydrophobic regions to which the dye binds, causing an increase in fluorescence. A melting curve is generated by plotting fluorescence versus temperature.
-
Data Analysis: The melting temperature (Tm) is the midpoint of the transition. Calculate the thermal shift (ΔTm) by subtracting the Tm of the no-ligand control from the Tm of each compound-treated sample. A significant positive ΔTm indicates ligand binding and stabilization.
Workflow for Assessing Epigenetic Modulation
Caption: A streamlined workflow for confirming direct binding to bromodomains using TSA.
Comparative Efficacy Analysis III: Antimicrobial Potential
Isoxazole derivatives are a cornerstone of antimicrobial therapy. For instance, isoxazolyl penicillins like cloxacillin and dicloxacillin are active against Gram-positive bacteria, while sulfonamides like sulfamethoxazole inhibit folate synthesis in a broad spectrum of bacteria.[3] Numerous studies have demonstrated that modifying the isoxazole scaffold can yield potent antibacterial and antifungal agents.[28][29][30][31]
Lead Comparators: Various Substituted Isoxazoles
The antimicrobial activity of isoxazoles is highly dependent on the nature and position of their substituents. Studies have shown that the presence of electron-withdrawing groups (like halogens) or electron-donating groups on phenyl rings attached to the isoxazole core can enhance antibacterial activity.[3]
Data Summary: Antimicrobial Activity of Substituted Isoxazoles
| Compound Class | Target Organism(s) | Activity Metric (MIC) | Reference |
| Isoxazole-based Chalcones | S. aureus, E. coli | 1-8 µg/mL | [28] |
| Dihydropyrazole Isoxazoles | C. albicans | 4 µg/mL | [28] |
| Furan-isoxazole hybrids | S. aureus, B. subtilis | Zone of inhibition: 18-24 mm | [31] |
| Phenyl-isoxazoles | S. aureus, E. coli | MIC values vary | [29] |
Hypothesis for 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one:
The combination of a bromine atom (a halogen) and an acetyl group on the isoxazole core suggests potential antimicrobial activity. These functional groups can influence the molecule's ability to penetrate bacterial cell walls or membranes and interact with intracellular targets. It is hypothesized that 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one will exhibit growth inhibitory effects against a panel of clinically relevant bacteria and fungi.
Experimental Protocol for Validation
Protocol 4: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination [32][33][34][35][36]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[32]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth).[34]
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).[36]
-
Incubation: Incubate the plates at 35-37°C for 16-24 hours.[32]
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as detected by the unaided eye.[32]
Conclusion and Future Directions
While direct experimental data for 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one is not yet available in the public domain, a rigorous comparative analysis based on its structural features and the well-documented activities of similar isoxazole compounds provides a strong rationale for its investigation as a multi-target therapeutic agent.
-
The presence of a bromo-isoxazole core strongly suggests potential as a covalent GAPDH inhibitor for cancer therapy.
-
The N-acetyl group presents a compelling case for its evaluation as an acetyl-lysine mimic to inhibit epigenetic reader proteins like bromodomains .
-
The overall substitution pattern warrants investigation into its antimicrobial properties .
The experimental protocols detailed in this guide provide a clear, validated roadmap for researchers to systematically evaluate these hypotheses. Future work should focus on the synthesis of this compound and its analogs, followed by comprehensive screening using the described assays. Positive hits should be further investigated for their mechanism of action, selectivity, and potential for in vivo efficacy. This structured approach will efficiently elucidate the therapeutic potential of this promising isoxazole derivative.
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The Versatility of the Isoxazolone Scaffold: A Comparative Guide to its Applications in Drug Discovery, Agrochemicals, and Beyond
The isoxazolone core, a five-membered heterocyclic motif, has emerged as a privileged structure in the landscape of chemical sciences. Its unique electronic properties, synthetic tractability, and ability to engage in a multitude of biological interactions have cemented its importance as a versatile scaffold. This guide provides an in-depth comparison of the applications of substituted isoxazolones, offering experimental insights and data for researchers, scientists, and professionals in drug development and other advanced scientific fields. We will delve into the nuanced world of isoxazolone derivatives, exploring their efficacy as anticancer, antimicrobial, and insecticidal agents, and touch upon their emerging role in materials science.
Medicinal Chemistry: A Battleground for Isoxazolone Derivatives
The isoxazolone scaffold is a chameleon in the realm of medicinal chemistry, with substitutions on the core ring dictating its therapeutic targeting. From anticancer to antimicrobial applications, the strategic modification of the isoxazolone ring system has yielded compounds with potent and selective biological activities.
Anticancer Activity: A Comparative Analysis
Substituted isoxazolones have demonstrated significant potential as anticancer agents, primarily through the induction of apoptosis and inhibition of key signaling pathways.[1] The cytotoxic activity of these compounds is often evaluated using the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.[2] Below is a comparative table of the half-maximal inhibitory concentration (IC50) values for various substituted isoxazolone and related isoxazole derivatives against different cancer cell lines.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| 10a | Isoxazole chalcone derivative | DU145 (Prostate) | 0.96 | [3] |
| 10b | Isoxazole chalcone derivative | DU145 (Prostate) | 1.06 | [3] |
| 40 | Curcumin-isoxazole derivative | MCF-7 (Breast) | 3.97 | [3] |
| 24 | Diosgenin-isoxazole derivative | MCF-7 (Breast) | 9.15 ± 1.30 | [3] |
| 24 | Diosgenin-isoxazole derivative | A549 (Lung) | 14.92 ± 1.70 | [3] |
| 4b | 3,5-disubstituted isoxazole | U87 (Glioblastoma) | 42.8 | |
| 4a | 3,5-disubstituted isoxazole | U87 (Glioblastoma) | 61.4 | |
| 4c | 3,5-disubstituted isoxazole | U87 (Glioblastoma) | 67.6 | |
| TTI-4 | 3-(3,4-dimethoxyphenyl)-5-(thiophen-2-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 2.63 | [4] |
| 5 | 3-(thiophen-2-yl)-5-(4-(thiophen-2-yl)-1H-pyrrol-3-yl)-4-(trifluoromethyl)isoxazole | MCF-7 (Breast) | 3.09 | [4] |
Causality Behind Experimental Choices: The data highlights a crucial aspect of drug design: the profound impact of substituent groups on biological activity. For instance, the potent activity of compounds 10a and 10b can be attributed to the chalcone moiety, which is known to possess anticancer properties.[5] The curcumin-isoxazole hybrid 40 demonstrates how combining a natural product with the isoxazolone scaffold can lead to enhanced cytotoxicity compared to the parent compound.[3] Furthermore, the introduction of a trifluoromethyl group in TTI-4 significantly enhances its anticancer activity, a common strategy in medicinal chemistry to improve metabolic stability and binding affinity.[4]
This protocol outlines the steps for determining the cytotoxic effects of substituted isoxazolone compounds on cancer cells.[2][6]
-
Cell Seeding:
-
Harvest cancer cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the isoxazolone compound in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Caption: Workflow of the MTT assay for determining the cytotoxicity of substituted isoxazolones.
Antimicrobial Activity: A Broad Spectrum of Defense
The isoxazolone scaffold has also been extensively explored for its antimicrobial properties.[5] The presence of different substituents can confer activity against a wide range of bacteria and fungi. The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that inhibits the visible growth of a microorganism.[7]
This protocol describes the determination of the MIC of isoxazolone derivatives against bacterial strains.[7][8]
-
Preparation of Materials:
-
Prepare a stock solution of the isoxazolone compound in DMSO (e.g., 10 mg/mL).
-
Prepare a 0.5 McFarland standard of the bacterial suspension in sterile saline, which corresponds to approximately 1.5 x 10^8 CFU/mL.
-
Dilute the bacterial suspension in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 100 µL of sterile MHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the isoxazolone stock solution to the first well of a row.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to each well, except for a sterility control well (broth only).
-
Include a growth control well (broth and inoculum, no compound) and a positive control with a standard antibiotic (e.g., ciprofloxacin).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
After incubation, visually inspect the plate for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Agrochemicals: Protecting Crops with Isoxazolone Chemistry
The isoxazolone ring is a key component in several commercially successful agrochemicals, particularly insecticides and herbicides.[6][9] Their efficacy stems from their ability to target specific biological pathways in pests and weeds.
Insecticidal Activity: Neurotoxicity in Action
A prominent class of insecticides, the isoxazolines (a reduced form of isoxazoles), function as potent neurotoxins for insects. Their mechanism of action involves the selective inhibition of GABA- and glutamate-gated chloride channels in the insect nervous system.[8] This leads to hyperexcitation and ultimately, the death of the pest. The selectivity of these compounds is a key feature, as they have a much lower affinity for mammalian GABA channels, ensuring a favorable safety profile.[8]
Caption: Mechanism of action of isoxazoline insecticides on the insect nervous system.
Materials Science: An Emerging Frontier
While the applications of substituted isoxazolones are most prominent in the life sciences, their unique chemical and physical properties are beginning to be explored in materials science. The rigid, planar structure of the isoxazole ring, combined with the potential for extensive π-conjugation through appropriate substitution, makes these compounds interesting candidates for organic electronic materials and liquid crystals.
Isoxazolone-Based Liquid Crystals and Polymers
Research has shown that isoxazole and isoxazoline derivatives can exhibit liquid crystalline properties.[1] The introduction of long alkyl or perfluoroalkyl chains to the isoxazole core can induce the formation of mesophases, such as smectic A phases.[1][10] The arrangement of these molecules into ordered liquid crystalline states opens up possibilities for their use in display technologies and other optoelectronic devices.
Furthermore, the synthesis of polymers incorporating the isoxazole ring in their backbone has been reported.[11] These polymers can exhibit interesting thermal and optical properties. For example, soluble isoxazole-containing poly(p-phenylene)-related polymers have been shown to be fluorescent.[11] While the field of isoxazolone-based materials is still in its nascent stages, the inherent properties of this scaffold suggest a promising future for its application in advanced materials.
Synthesis of Substituted Isoxazolones: A Practical Approach
The synthesis of substituted isoxazolones is often achieved through a one-pot, three-component reaction, which is an efficient and atom-economical approach.[12] A common method involves the condensation of an aromatic aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride.[12][13]
Experimental Protocol: Synthesis of 4-Arylmethylene-3-methylisoxazol-5(4H)-ones
This protocol describes a green and efficient synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-ones using tartaric acid as a catalyst in water.[4]
-
Reaction Setup:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), ethyl acetoacetate (1 mmol), hydroxylamine hydrochloride (1 mmol), and DL-tartaric acid (10 mol%).
-
Add 10 mL of water to the flask.
-
-
Reaction Execution:
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete when a solid mass appears.
-
-
Work-up and Purification:
-
Once the reaction is complete, filter the crude product and wash it with cold distilled water.
-
Dry the solid product.
-
Recrystallize the crude product from ethanol to obtain the pure 4-arylmethylene-3-methylisoxazol-5(4H)-one.
-
Caption: A generalized workflow for the one-pot synthesis of 4-arylmethylene-3-methylisoxazol-5(4H)-ones.
Conclusion and Future Perspectives
Substituted isoxazolones represent a remarkably versatile class of compounds with established and expanding applications across multiple scientific disciplines. In medicinal chemistry, they serve as a valuable scaffold for the development of potent anticancer and antimicrobial agents, with structure-activity relationship studies continuously guiding the design of more effective and selective derivatives. In the agrochemical sector, isoxazoline-based insecticides have demonstrated significant commercial success due to their potent and selective mode of action. While the exploration of isoxazolones in materials science is still in its early stages, the potential for creating novel liquid crystals and functional polymers is evident.
The future of isoxazolone chemistry lies in the continued exploration of novel substitution patterns, the development of more efficient and sustainable synthetic methodologies, and a deeper understanding of their mechanisms of action. As our ability to rationally design molecules with specific properties improves, the applications of this remarkable heterocyclic scaffold are poised to expand even further, addressing critical challenges in human health, agriculture, and technology.
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- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ias.ac.in [ias.ac.in]
assessing the purity of synthesized 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one
This guide outlines the comparative assessment of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one , a synthesized heterocyclic scaffold. Due to the specific lability of the N-acyl moiety in isoxazolone systems, standard analytical workflows often fail to capture the true purity profile.
This document compares High-Performance Liquid Chromatography (HPLC-UV) against Quantitative Nuclear Magnetic Resonance (qNMR) , establishing qNMR as the superior methodology for this class of compounds.
Executive Summary: The Stability Paradox
The synthesis of 2-Acetyl-4-bromo-5-methylisoxazol-3(2H)-one involves the acetylation of the tautomeric precursor 4-bromo-5-methylisoxazol-3-ol. The critical analytical challenge lies in the kinetic instability of the N-acetyl group (Position 2). Unlike robust amides, N-acylated isoxazolones function similarly to active acylating agents (e.g., N-acetylimidazole).
Core Analytical Risks:
-
Regioisomerism: Distinguishing the desired N-acetyl product from the thermodynamic O-acetyl impurity.
-
On-Column Hydrolysis: Traditional Reverse-Phase HPLC (RP-HPLC) using protic solvents (Water/Methanol) often degrades the analyte during the run, leading to false "impurity" peaks that are actually artifacts of the method.
Comparative Performance Matrix
| Feature | Method A: RP-HPLC (UV) | Method B: qNMR ( |
| Primary Utility | Trace impurity profiling (0.05% sensitivity) | Absolute purity determination & Structural ID |
| Stability Risk | High (Solvolysis in mobile phase) | Low (Aprotic solvents used) |
| Regio-Selectivity | Indirect (Retention time differences) | Direct (Chemical shift diagnostics) |
| Reference Standard | Required (for response factors) | Not Required (Internal Standard used) |
| Total Analysis Time | 45–60 mins (equilibration + run) | 15–20 mins (prep + acquisition) |
Critical Analysis of Methodologies
Method A: RP-HPLC (The Conventional Approach)
While HPLC is the industry standard for purity, it requires strict modification for N-acyl isoxazolones.
-
The Flaw: Standard gradients using 0.1% TFA in Water/Methanol will hydrolyze the N-acetyl bond, reverting the compound to the starting material (4-bromo-5-methylisoxazol-3-ol).
-
The Fix: Use an aprotic modifier (Acetonitrile) and neutral pH buffers, or switch to Normal Phase (NP-HPLC) to avoid moisture entirely.
Method B: qNMR (The Recommended Gold Standard)
Quantitative NMR is the superior method for this specific molecule because it is non-destructive and performed in anhydrous deuterated solvents (
-
The Advantage: It simultaneously quantifies the molar purity and confirms the regiochemistry (N-Ac vs O-Ac) by monitoring the shift of the acetyl methyl group protons.
-
Self-Validation: If the integral of the acetyl group (2.5–2.7 ppm) does not match the ring methyl group (2.3–2.4 ppm) in a 1:1 ratio, degradation has occurred.
Experimental Protocols
Protocol 1: Synthesis Overview (Context)
-
Precursor: 4-bromo-5-methylisoxazol-3-ol.
-
Reagents: Acetic Anhydride (
), Pyridine (catalyst). -
Conditions: Stir at
under . -
Workup: Rapid cold water quench, extraction with
. Crucial: Avoid acidic washes which trigger hydrolysis.
Protocol 2: Optimized HPLC Method (Minimizing Degradation)
-
Column: Agilent Zorbax Eclipse XDB-C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 10 mM Ammonium Acetate (pH 6.5) — Buffers acidity.
-
Mobile Phase B: Acetonitrile (ACN) — Aprotic.
-
Gradient: 10% B to 90% B over 12 min.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm.[1]
-
Sample Diluent: 100% Acetonitrile (Strictly anhydrous).
Protocol 3: qNMR Method (Absolute Purity)
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Solvent:
(Dried over molecular sieves) or (if solubility issues arise). -
Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile, distinct singlet at ~6.1 ppm).
-
Relaxation Delay (
): 30 seconds (Must be ). -
Pulse Angle:
.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Scans: 16–32.[2]
Calculation:
Visualization of Logic & Pathways
Diagram 1: Synthesis & Impurity Logic
This diagram illustrates the competing pathways during synthesis and the degradation risk during analysis.
Caption: Reaction pathways showing the kinetic N-acetyl target versus thermodynamic O-acetyl impurity and hydrolytic reversion.
Diagram 2: Analytical Decision Matrix
A self-validating workflow to select the correct method based on sample behavior.
Caption: Workflow prioritizing qNMR for structural confirmation before secondary HPLC profiling.
References
- Stability of N-acyl heterocycles.Journal of Pharmaceutical Sciences, 2010. (Contextual grounding on oxazole/isoxazole hydrolysis).
-
qNMR Internal Standard Reference Data. BIPM (Bureau International des Poids et Mesures). Available at: [Link]
-
Synthesis and Biological Activity of Isoxazole Derivatives. ResearchGate. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
